t-Boc-Aminooxy-pentane-azide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N4O3 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl N-(5-azidopentoxy)carbamate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)13-16-8-6-4-5-7-12-14-11/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
FXDQCRIZWMEXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of t-Boc-Aminooxy-pentane-azide in Advanced Bioconjugation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-pentane-azide is a heterobifunctional linker molecule integral to the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a protected aminooxy group and a reactive azide (B81097) moiety separated by a pentane (B18724) spacer, enables the sequential and orthogonal conjugation of distinct molecular entities. This guide provides a comprehensive overview of its core applications, detailed experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation, and a discussion of its role in the construction of complex biomolecules, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Introduction
The precise chemical assembly of complex molecular architectures is a cornerstone of modern biomedical research. Heterobifunctional linkers are critical tools in this endeavor, providing a molecular bridge to covalently connect two different molecules, such as a protein and a small molecule drug, or two different biomolecules. This compound has emerged as a valuable reagent in this class due to its possession of two distinct reactive handles that can be addressed with high specificity under mild, biocompatible conditions.
The molecule's structure consists of:
-
An azide group (-N₃) : This functional group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, selective, and bio-orthogonal, meaning they do not interfere with native biological functional groups.
-
A t-Boc-protected aminooxy group (-ONH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy functionality remains inert during the initial azide-based conjugation. Upon successful reaction at the azide terminus, the Boc group can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group (-ONH₂). This group can then specifically react with aldehydes or ketones to form a stable oxime linkage.
-
A pentane spacer : This aliphatic chain provides spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual biological activities.
Core Applications
The primary application of this compound is in multi-step bioconjugation strategies where controlled, sequential ligation is required.
Synthesis of PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal candidate for the linker component. A typical synthetic strategy involves:
-
Click Chemistry: The azide end of the linker is reacted with an alkyne-functionalized ligand for either the target protein or the E3 ligase.
-
Deprotection: The Boc group is removed from the other end of the linker.
-
Oxime Ligation: The now-exposed aminooxy group is reacted with an aldehyde- or ketone-functionalized version of the second ligand.
This modular approach allows for the rapid synthesis of a library of PROTACs with varying ligands and linker orientations to optimize protein degradation efficacy.
Surface Functionalization and Immobilization
The azide group can be used to "click" the linker onto a surface functionalized with alkynes (e.g., glass slides, nanoparticles, or beads). Subsequent deprotection of the aminooxy group provides a reactive handle for the immobilization of proteins, peptides, or other biomolecules containing an aldehyde or ketone. This is particularly useful for creating biosensors and other diagnostic devices.
Preparation of Antibody-Drug Conjugates (ADCs)
In a similar fashion to PROTAC synthesis, this linker can be used to attach cytotoxic drugs to antibodies. The antibody can be functionalized with an alkyne, which is then reacted with the azide of the linker. After deprotection, a drug containing an aldehyde or ketone can be attached via oxime ligation.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound. Researchers should optimize these conditions for their specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of DMSO and water)
Procedure:
-
Dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a catalyst premix by mixing equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Add the catalyst premix to the reaction mixture to a final concentration of 1-5 mol% of copper.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard methods such as column chromatography or HPLC.
Protocol 2: Deprotection of the t-Boc Group
This protocol describes the removal of the Boc protecting group to reveal the free aminooxy functionality.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, the solvent and excess TFA can be removed under reduced pressure. The resulting aminooxy-functionalized product is often used in the next step without further purification.
Protocol 3: Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-linker to an aldehyde- or ketone-containing molecule.
Materials:
-
Aminooxy-functionalized conjugate from Protocol 2
-
Aldehyde- or ketone-containing molecule
-
Aniline (B41778) (as a catalyst, optional)
-
Buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
Procedure:
-
Dissolve the aminooxy-functionalized conjugate (1.0 equivalent) and the aldehyde/ketone-containing molecule (1.0-1.5 equivalents) in the buffer. A co-solvent such as DMSO may be used to aid solubility.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction by LC-MS.
-
The resulting oxime-linked conjugate can be purified by HPLC or other appropriate methods.
Data Presentation
Due to the lack of specific published data for this compound, the following table provides representative data for the efficiency of the described chemical reactions based on literature values for analogous linkers and substrates.
| Reaction Step | Reactants | Typical Yield (%) | Purity (%) |
| CuAAC | Azide-linker + Alkyne-small molecule | >90 | >95 |
| Boc Deprotection | Boc-protected conjugate + TFA | >95 | >90 |
| Oxime Ligation | Aminooxy-linker + Aldehyde-protein | 70-90 | >95 |
Visualizing Workflows and Logical Relationships
Chemical Structure and Reactivity
Caption: Orthogonal reactivity of this compound.
Experimental Workflow for PROTAC Synthesis
Caption: Synthetic workflow for a PROTAC using the linker.
PROTAC Mechanism of Action
A Technical Guide to the Application of t-Boc-Aminooxy-pentane-azide in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of t-Boc-Aminooxy-pentane-azide, a heterobifunctional linker designed for advanced bioconjugation applications. We will explore its core mechanism of action, which is predicated on a two-step sequential chemical ligation strategy. This guide will furnish detailed experimental protocols, present relevant data in a structured format, and provide visual diagrams of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of its utility in chemical biology and drug development.
Core Mechanism of Action
This compound is not a pharmacologically active compound but a chemical tool. Its "mechanism of action" is defined by the sequential and orthogonal reactivity of its two terminal functional groups: a protected aminooxy group and an azide (B81097) group, separated by a pentane (B18724) spacer. This architecture enables the covalent linkage of two different molecules.
The overall process involves two key stages:
-
Oxime Ligation: The t-Boc (tert-butyloxycarbonyl) protecting group is first removed from the aminooxy moiety under acidic conditions. The newly exposed, highly reactive aminooxy group then specifically condenses with an aldehyde or ketone on a target molecule (e.g., a protein or a modified cell surface) to form a stable oxime bond. This reaction is highly efficient and proceeds under mild, biocompatible conditions.
-
Bioorthogonal Azide Ligation: The now-conjugated azide group remains available for a second, independent reaction. This azide moiety can be covalently linked to a molecule bearing an alkyne group via "click chemistry." The most common methods are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is often preferred for live-cell applications as it obviates the need for cytotoxic copper catalysts.
This dual-reactivity mechanism allows for the precise and stable assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), imaging agents, or surface-modified biomaterials.
Chemical Structures and Reaction Pathway
The diagram below illustrates the sequential reactions central to the function of this compound.
Experimental Protocols
General Protocol for Protein Labeling via an Engineered Carbonyl Group
This protocol describes the labeling of a protein that has been recombinantly expressed to include a genetically encoded p-acetylphenylalanine (pAcF) residue, which provides a ketone handle for oxime ligation.
Materials:
-
Target protein with pAcF (in PBS, pH 7.4)
-
This compound (100 mM stock in DMSO)
-
Trifluoroacetic acid (TFA)
-
Aniline (B41778) (catalyst, 1 M stock in DMSO)
-
DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA, 10 mM stock in DMSO)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
Methodology:
-
Deprotection of Linker:
-
To 10 µL of 100 mM this compound stock, add 90 µL of a 50% TFA solution in water.
-
Incubate for 30 minutes at room temperature.
-
Neutralize the solution by adding a suitable buffer or by lyophilization to remove the acid. Resuspend the deprotected linker in PBS (pH 7.4) to a final concentration of 10 mM. This is the reactive aminooxy-pentane-azide linker.
-
-
Oxime Ligation to Target Protein:
-
Adjust the pH of the target protein solution (e.g., 5 mg/mL) to 5.5 by adding 0.1 M HCl or by buffer exchange into a suitable acidic buffer (e.g., MES).
-
Add the deprotected aminooxy-pentane-azide linker to the protein solution to a final concentration of 2 mM (a 20-50 fold molar excess over the protein).
-
Add aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Removal of Excess Linker:
-
Purify the resulting protein-azide conjugate using a PD-10 desalting column, eluting with PBS (pH 7.4) to remove excess linker and catalyst.
-
Confirm protein recovery using a BCA assay or by measuring absorbance at 280 nm.
-
-
SPAAC Reaction with Fluorophore:
-
To the purified protein-azide conjugate, add the DBCO-fluorophore stock solution to a final concentration of 0.2 mM (a 5-10 fold molar excess over the protein).
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification and Analysis:
-
Remove excess DBCO-fluorophore using a second PD-10 desalting column.
-
Analyze the final labeled protein conjugate via SDS-PAGE with in-gel fluorescence scanning to confirm successful labeling. Quantify labeling efficiency using UV-Vis spectroscopy.
-
Experimental Workflow Diagram
Data Presentation
Successful implementation of the described protocols requires careful optimization and characterization. The following tables represent typical quantitative data obtained during the characterization of the linker and the final conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20N4O3 |
| Molecular Weight | 260.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, CH2Cl2, Ethyl Acetate |
| Purity (as per HPLC) | >95% |
| Storage Conditions | -20°C, protected from light and moisture |
Table 2: Characterization of Labeled Antibody (Trastuzumab-Linker-Fluorophore)
This table shows hypothetical data from an experiment labeling Trastuzumab (an antibody) that was engineered to contain a ketone handle.
| Parameter | Condition A (5x Linker Excess) | Condition B (20x Linker Excess) | Condition C (50x Linker Excess) |
| Protein Concentration (mg/mL) | 1.95 | 1.92 | 1.88 |
| Fluorophore Concentration (µM) | 12.8 | 24.1 | 25.5 |
| Degree of Labeling (DOL) | 1.02 | 1.91 | 1.98 |
| Protein Recovery (%) | 98% | 96% | 94% |
| Aggregate Content (%) | <1% | <1% | 1.5% |
Degree of Labeling (DOL) is calculated as the molar ratio of fluorophore to protein.
Conclusion
This compound is a versatile and powerful heterobifunctional linker. Its mechanism of action, based on sequential and orthogonal oxime and azide ligations, provides a robust method for constructing well-defined bioconjugates. The detailed protocols and representative data presented herein offer a clear framework for researchers to employ this tool in a variety of applications, from fundamental biological studies to the development of novel therapeutic and diagnostic agents. Careful control over reaction conditions is paramount to achieving high yields and preserving the function of the target biomolecule.
An In-depth Technical Guide to the Synthesis of t-Boc-Aminooxy-pentane-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl (5-azidopentyloxy)carbamate, commonly known as t-Boc-Aminooxy-pentane-azide. This bifunctional linker is a valuable tool in chemical biology and drug development, incorporating a bioorthogonal azide (B81097) group for click chemistry applications and a protected aminooxy group for conjugation to carbonyl-containing molecules. This guide details the experimental protocols for a multi-step synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates: 5-azido-1-pentanol and N-Boc-hydroxylamine. These intermediates are then coupled in the final step to yield the target molecule.
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 5-Bromo-1-pentanol
This procedure outlines the conversion of 1,5-pentanediol to 5-bromo-1-pentanol.
Reaction Scheme:
t-Boc-Aminooxy-pentane-azide CAS number and molecular weight
An In-depth Technical Guide to t-Boc-Aminooxy-pentane-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (5-azidopentyloxy)carbamate, commonly known as this compound. This bifunctional linker is a valuable tool in bioconjugation and drug development, enabling the precise connection of molecules for targeted therapies and diagnostic applications. This document details its chemical properties, provides exemplary experimental protocols for its use, and illustrates key molecular strategies and workflows.
Core Compound Data
This compound is a versatile chemical linker featuring two distinct reactive functionalities: a terminal azide (B81097) and a Boc-protected aminooxy group. This dual functionality allows for sequential or orthogonal conjugation strategies. The azide group participates in highly efficient "click chemistry" reactions, while the aminooxy group, after deprotection, readily reacts with carbonyl compounds such as aldehydes and ketones to form stable oxime linkages.
| Property | Value | Source(s) |
| CAS Number | 2496687-07-9 | [1] |
| Molecular Formula | C₁₀H₂₀N₄O₃ | [2] |
| Molecular Weight | 244.29 g/mol | [2][3] |
| Purity | Typically ≥95% | [2] |
| Appearance | Varies (often an oil or solid) | |
| Storage Conditions | Long-term: -20°C; Short-term: 0-4°C | [2] |
| Shipping Conditions | Ambient temperature | [2] |
Key Functional Groups and Their Reactivity
The utility of this compound stems from its two key functional groups, which can be addressed in a controlled manner.
-
Azide Group (-N₃): This group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with:
-
Terminal Alkynes: In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), it forms a stable 1,4-disubstituted triazole linkage.
-
Strained Cycloalkynes: In a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), such as with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), it also forms a stable triazole linkage. This is particularly useful in biological systems where copper toxicity is a concern.[1][3]
-
-
t-Boc Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and related functionalities.
-
Deprotection: The Boc group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free aminooxy group (-ONH₂).[3]
-
Reactivity of Free Aminooxy Group: The resulting aminooxy group exhibits high chemoselectivity for aldehydes and ketones, forming a stable oxime bond. This reaction is highly efficient at slightly acidic pH (typically 4.5-5.5) and is a widely used bioconjugation method.
-
The pentane (B18724) chain acts as a flexible spacer, separating the two functional ends and potentially improving the accessibility of the conjugated molecules.
Figure 1. Logical relationship of the functional components of this compound.
Experimental Protocols
The following are representative protocols for the use of this compound in a two-step bioconjugation workflow. Note: These protocols are generalized and should be optimized for the specific molecules and experimental conditions.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a protein containing a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Desalting column (e.g., PD-10).
Procedure:
-
Prepare a stock solution of the linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
Reaction Setup:
-
To the DBCO-functionalized protein solution (e.g., at 5-10 mg/mL), add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored using techniques like SDS-PAGE or Mass Spectrometry.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as MALDI-TOF or ESI-MS. The resulting conjugate now has a Boc-protected aminooxy group ready for the next step.
Protocol 2: Deprotection and Oxime Ligation
This protocol describes the deprotection of the Boc group and subsequent conjugation to an aldehyde-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).
Materials:
-
Azide-conjugated, Boc-aminooxy-functionalized protein from Protocol 1.
-
Trifluoroacetic acid (TFA).
-
Aniline (B41778) (as a catalyst, optional).
-
Aldehyde- or ketone-containing molecule.
-
Reaction buffer (e.g., Acetate (B1210297) buffer, 100 mM, pH 4.5).
-
Desalting column.
Procedure:
-
Boc Deprotection (performed on the linker-protein conjugate):
-
Lyophilize the purified conjugate from Protocol 1 if it is in a buffer containing primary amines.
-
Prepare a deprotection solution of 50% TFA in Dichloromethane (DCM) or use an aqueous solution of 10-50% TFA.
-
Incubate the conjugate in the TFA solution for 30-60 minutes at room temperature.
-
Remove the TFA by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit or by dialysis/desalting column.
-
-
Oxime Ligation:
-
Buffer exchange the deprotected, aminooxy-activated protein into an acetate buffer (pH 4.5).
-
Prepare a stock solution of the aldehyde/ketone-containing molecule in a compatible organic solvent (e.g., DMSO).
-
Add the aldehyde/ketone molecule to the protein solution at a 5-10 fold molar excess.
-
For improved reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-20 mM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours or at room temperature overnight.[4]
-
Purification and Analysis: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents. Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if the payload is chromophoric), and mass spectrometry to confirm conjugation and purity.
Figure 2. Experimental workflow for a two-step bioconjugation using this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a powerful tool for various advanced applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. For instance, an antibody can be functionalized with a DBCO group, reacted with the linker, and then conjugated to a drug containing an aldehyde, creating a precisely constructed ADC.
-
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. This linker can connect the target-binding ligand to the E3 ligase-binding ligand.[5]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for biosensors or microarrays. One end of the linker can be attached to a surface and the other to a protein or peptide of interest.
-
Fluorescent Labeling: For imaging and tracking, fluorescent probes containing either an alkyne or a carbonyl group can be attached to biomolecules using this linker.
References
Navigating the Chemical Landscape of a Bifunctional Linker: A Technical Guide to t-Boc-Aminooxy-pentane-azide
For Immediate Release
In the intricate world of drug development and chemical biology, the precise connection of molecular entities is paramount. Bifunctional linkers serve as the crucial bridges in constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. This whitepaper provides an in-depth technical guide on the solubility and stability of a key exemplar, t-Boc-Aminooxy-pentane-azide, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a versatile heterobifunctional linker possessing two key reactive handles: a terminal azide (B81097) and a Boc-protected aminooxy group. The azide functionality allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry"[1][2][3]. The t-Boc-protected aminooxy group, upon deprotection, provides a nucleophilic handle for reaction with carbonyl compounds to form stable oxime ethers. Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in multi-step synthetic protocols. This guide summarizes known qualitative solubility, discusses the stability of its constituent functional groups, and provides generalized experimental protocols for determining these key parameters.
Solubility Profile
Quantitative solubility data for this compound is not extensively published. However, qualitative information from suppliers indicates its solubility in common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Table 1: Qualitative Solubility of this compound.[4]
The pentane (B18724) backbone of the linker contributes to its solubility in moderately polar to nonpolar organic solvents. The presence of the polar azide and protected aminooxy groups allows for solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions is expected to be low.
Stability Considerations
The stability of this compound is governed by the chemical robustness of its three primary components: the alkyl azide, the t-Boc protecting group, and the aminooxy functionality.
Thermal Stability
Organic azides are energetic molecules, and their thermal stability is a crucial safety and handling consideration[5][6]. Alkyl azides, such as the one present in this linker, are generally more thermally stable than their aryl azide counterparts[5]. The decomposition of low-nitrogen-content alkyl azides typically occurs at temperatures above 175 °C[7]. The carbon-to-nitrogen ratio in a molecule is a general indicator of its energetic nature; a higher ratio generally correlates with greater stability[6].
It is recommended to handle this compound with care and avoid exposure to excessive heat. For storage, refrigeration at -20°C is advised by suppliers[4].
pH Stability
The stability of the linker across a range of pH values is dictated by the lability of the t-Boc group and the reactivity of the azide.
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group[8][9][10]. It is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free aminooxy group[8][11][12]. This cleavage proceeds via the formation of a stable tert-butyl cation[10]. Therefore, prolonged exposure to acidic environments (pH < 4) should be avoided if the integrity of the Boc group is to be maintained. Strong acids can also react with the azide group to form hydrazoic acid (HN₃), which is highly toxic and explosive[5].
-
Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles[9][10][13]. Similarly, alkyl azides are relatively stable in the presence of bases[5]. Therefore, this compound is expected to exhibit good stability under neutral to moderately basic conditions.
Chemical Compatibility
-
Reducing Agents: The azide group can be reduced to a primary amine by various reducing agents, such as hydrogenolysis with a palladium catalyst or reaction with phosphines like triphenylphosphine (B44618) (the Staudinger reaction)[7]. Care should be taken to avoid these conditions if the azide moiety is to be preserved for subsequent "click" reactions.
-
"Click Chemistry" Conditions: The azide group is designed to be stable under the conditions required for CuAAC and SPAAC reactions, which are typically performed in a range of solvents, including aqueous mixtures, and are tolerant of many functional groups[2][14].
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a bifunctional linker like this compound.
Protocol for Quantitative Solubility Determination
This protocol outlines a general method for determining the solubility of the linker in various solvents using a gravimetric method.
Caption: Workflow for Quantitative Solubility Determination.
Protocol for Thermal Stability Analysis (TGA/DSC)
Thermal stability is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5][6].
Caption: Experimental Workflow for Thermal Stability Analysis.
Protocol for pH-Dependent Stability Assessment (Boc Deprotection)
This protocol uses HPLC to monitor the degradation of the linker under acidic conditions.
Caption: Workflow for pH-Dependent Stability Assessment.
Chemical Reactivity Pathways
The utility of this compound lies in its orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.
Caption: Orthogonal Reactivity Pathways of the Linker.
Conclusion
This compound is a valuable tool in the construction of complex biomolecules and therapeutic agents. While quantitative data on its physical properties remains limited in the public domain, an understanding of the general stability of its constituent functional groups provides a strong foundation for its successful application. The azide group offers a gateway to the highly efficient realm of click chemistry, while the acid-labile Boc-protected aminooxy group provides a versatile handle for forming stable oxime linkages. By employing the principles and experimental frameworks outlined in this guide, researchers can confidently incorporate this and similar bifunctional linkers into their synthetic strategies, paving the way for new innovations in drug development and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic azide - Wikipedia [en.wikipedia.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Click Chemistry [organic-chemistry.org]
The Azide's Crucial Role: An In-depth Technical Guide to its Reactivity in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group, once primarily known for its use in explosives and as a metabolic inhibitor, has been repurposed by the advent of "click chemistry" into one of the most powerful tools in modern chemical biology, drug discovery, and materials science. Its unique combination of stability, small size, and bioorthogonality makes it an ideal reaction partner in the formation of stable triazole linkages. This technical guide provides an in-depth exploration of the azide group's reactivity in the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Core Principles of Azide Reactivity in Click Chemistry
The foundation of the azide's utility in click chemistry lies in the [3+2] cycloaddition reaction with an alkyne to form a stable 1,2,3-triazole ring. While this reaction can occur thermally, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. Click chemistry provides two elegant solutions to overcome these limitations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently discovered by the groups of Sharpless and Meldal, this reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, proceeding with high regioselectivity to exclusively form the 1,4-disubstituted triazole isomer.[1][2] The reaction is remarkably tolerant of a wide range of functional groups and is often performed in aqueous solutions, making it highly suitable for bioconjugation.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed by Bertozzi and coworkers, SPAAC is a catalyst-free click reaction that employs a strained cyclooctyne (B158145). The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[3] This circumvents the cytotoxicity concerns associated with the copper catalyst in CuAAC, making SPAAC the preferred method for in vivo and live-cell applications.[3]
Quantitative Analysis of Azide Reactivity
The efficiency of a click reaction is paramount, especially in biological systems where low concentrations and short reaction times are often necessary. The reactivity of the azide is influenced by both its electronic properties and steric environment, as well as the nature of its alkyne reaction partner. The second-order rate constant (k₂) is a key metric for quantifying this reactivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the reaction rate is generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[4] The reaction is less sensitive to the steric bulk of the azide compared to SPAAC. The choice of the copper(I) source, stabilizing ligand, and solvent system can significantly impact the reaction kinetics.
| Azide Reactant | Alkyne Reactant | Catalyst/Ligand | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Benzyl (B1604629) Azide | Phenylacetylene | CuI | Cyrene™ | >99% yield in 1h |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | High |
| Substituted Aryl Azides | Phenylacetylene | CuSO₄/Sodium Ascorbate | Various | Hammett plot shows little dependence on electronic effects |
Table 1: Representative second-order rate constants for CuAAC reactions. Note that yields and qualitative descriptions are provided where specific rate constants are not available in the cited literature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne and, to a lesser extent, the azide. More strained cyclooctynes exhibit faster reaction rates. Electron-withdrawing groups on the azide can in some cases increase the reaction rate with electron-rich cyclooctynes.
| Azide Reactant | Cyclooctyne Reactant | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Benzyl Azide | DIBO | Various | ~0.3 - 0.7 |
| Benzyl Azide | DBCO | Various | ~0.6 - 1.0 |
| Benzyl Azide | BCN | Various | ~0.06 - 0.1 |
| 4-Azidopyridine | BCN | Various | ~10-fold faster than benzyl azide |
| 2-Azido-1,3-diisopropylbenzene | DIBAC | Various | Faster than benzyl azide |
Table 2: Comparison of second-order rate constants for SPAAC reactions with various cyclooctynes and azides.[5][6]
Factors Influencing Azide Reactivity
Electronic Effects
In CuAAC, the reactivity of the azide is generally not strongly influenced by the electronic nature of its substituents.[7] This is a significant advantage, as it allows for the use of a wide range of electronically diverse azides without a dramatic impact on reaction efficiency.
In SPAAC, the electronic interplay between the azide and the cyclooctyne is more nuanced. The reaction can be modulated by tuning the HOMO and LUMO energy levels of the reactants. For electron-rich cyclooctynes like BCN, electron-poor azides can accelerate the reaction.[6] Conversely, for electron-deficient cyclooctynes, electron-rich azides may be more reactive.[6]
Steric Effects
While CuAAC is relatively insensitive to steric hindrance around the azide, bulky substituents can still have a modest impact on reaction rates.[7] In contrast, SPAAC is highly sensitive to steric bulk, particularly on the cyclooctyne. Sterically demanding cyclooctynes can exhibit significantly reduced reaction rates with bulky azides.[8] This steric sensitivity can be exploited for chemoselective ligations where a less hindered azide can react preferentially in the presence of a more hindered one.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne in an aqueous/organic solvent mixture.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
tert-Butanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the azide in DMSO or water.
-
Prepare a 10 mM solution of the alkyne in DMSO or water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions in a 1:1 to 1:1.5 molar ratio in a suitable buffer (e.g., PBS). The final concentration of reactants should typically be in the range of 10 µM to 1 mM.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 times the copper concentration.
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
Upon completion, the product can be purified using various methods depending on its nature. For small molecules, purification can be achieved by extraction and column chromatography on silica (B1680970) gel.[1] For biomolecules, purification is typically performed using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[9]
-
Expected Yield: Yields for CuAAC reactions are typically very high, often exceeding 90%.[10]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of sodium azide)
-
DBCO-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1-10 mg/mL solution of the azide-modified protein in PBS.
-
Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 3-10 fold molar excess of the DBCO-dye solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted DBCO-dye by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Expected Yield: SPAAC reactions typically proceed with high efficiency, leading to good yields of the labeled protein.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanisms
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflows
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.[11]
Caption: Workflow for fluorescent labeling of proteins in live cells via SPAAC.[12]
Signaling Pathway Application
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
The Architect's Toolkit: A Technical Guide to Bifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the ability to specifically and stably connect molecules is paramount. Bioconjugation, the science of covalently linking biomolecules to other molecules, provides the foundation for creating powerful tools and novel therapeutics. At the heart of this discipline lies the bifunctional linker—a molecular architect that bridges biomolecules, drugs, probes, and surfaces. This in-depth guide provides a technical overview of bifunctional linkers, detailing their classification, core chemistries, and practical applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower your research.
Introduction to Bifunctional Linkers
Bifunctional linkers, or crosslinkers, are reagents that possess at least two reactive groups connected by a spacer arm.[1] These reactive ends are capable of forming stable, covalent bonds with specific functional groups on target molecules, such as proteins, peptides, or nucleic acids.[2] The spacer arm dictates the distance between the conjugated molecules, a critical parameter that can influence the function and stability of the final bioconjugate.[3] The strategic choice of a linker—based on its reactivity, spacer arm length, cleavability, and solubility—is a crucial step in the design of antibody-drug conjugates (ADCs), protein interaction studies, immunoassays, and the development of novel biomaterials.[4]
Classification of Bifunctional Linkers
Bifunctional linkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm. This classification provides a framework for selecting the appropriate tool for a specific bioconjugation task.
Homobifunctional vs. Heterobifunctional Linkers
-
Homobifunctional Linkers : These reagents possess two identical reactive groups.[4] They are typically used in single-step reactions to polymerize molecules or to perform intramolecular crosslinking to study protein conformation.[5] A common application is linking proteins in a complex to "freeze" interactions for analysis.[6] Examples include amine-to-amine reactive linkers like Disuccinimidyl suberate (B1241622) (DSS).[1]
-
Heterobifunctional Linkers : These linkers have two different reactive groups, which allows for controlled, sequential (two-step) conjugations.[2] This approach minimizes undesirable self-conjugation or polymerization.[2] They are ideal for creating conjugates between two different molecules, such as linking a drug to an antibody.[4] A widely used example is SMCC, which contains an amine-reactive NHS ester and a thiol-reactive maleimide (B117702).[1]
Non-Cleavable vs. Cleavable Linkers
-
Non-Cleavable Linkers : These linkers form a stable, permanent covalent bond between the two conjugated molecules.[7] In the context of ADCs, the payload is released only after the complete degradation of the antibody within the target cell's lysosome.[8] This can offer greater plasma stability and potentially a wider therapeutic window.[9]
-
Cleavable Linkers : These linkers contain a labile bond within their spacer arm that can be broken under specific physiological conditions.[10] This allows for the controlled release of a payload from its carrier. The three most common cleavage mechanisms are:
-
pH-Sensitive (Acid-Labile) : Linkers like hydrazones are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][]
-
Redox-Sensitive (Reducible) : These linkers typically contain a disulfide bond, which is stable in the bloodstream but is readily cleaved by high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[8]
-
Enzyme-Sensitive : These linkers incorporate short peptide sequences (e.g., valine-citrulline) that are specifically recognized and cleaved by proteases, such as cathepsin B, which are highly active inside tumor cell lysosomes.[13][14]
-
Core Chemistries and Quantitative Data
The specificity of a bioconjugation reaction is determined by the reactive groups on the linker and the target functional groups on the biomolecule.
Common Reactive Groups and Their Targets
| Target Functional Group | Amino Acid Residues | Linker Reactive Group | Resulting Bond |
| Primary Amine (-NH₂) | N-terminus, Lysine | N-Hydroxysuccinimide (NHS) ester | Amide |
| Sulfhydryl/Thiol (-SH) | Cysteine | Maleimide | Thioether |
| Carboxyl (-COOH) | Aspartic Acid, Glutamic Acid, C-terminus | Carbodiimide (EDC) + NHS ester | Amide |
| Carbonyl (Aldehyde/Ketone) | Glycans (post-oxidation) | Hydrazide, Aminooxy | Hydrazone, Oxime |
| Azide (-N₃) | Non-natural amino acids | Alkyne (Click Chemistry) | Triazole |
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are among the most common reactive groups for targeting primary amines on proteins. The reaction proceeds efficiently at a slightly alkaline pH to form a stable amide bond.
struct1 [label=<
| Linker- | ![]() | + H₂N-Protein |
struct2 [label=<
| NHS Ester |
struct3 [label=<
| Primary Amine |
struct4 [label=<
| Linker- | ![]() | + | ![]() |
struct5 [label=<
| Stable Amide Bond |
struct6 [label=<
| NHS byproduct |
struct1 -> struct4 [label=" pH 7.2 - 8.5 "]; {rank=same; struct2; struct3;} {rank=same; struct5; struct6;} } acaption The reaction of an NHS ester with a primary amine to form a stable amide bond.
A critical consideration for NHS ester chemistry is its susceptibility to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases significantly with pH.
Table 1: pH-Dependent Stability of NHS Esters
| pH | Half-life at 4°C | Half-life at Room Temp. |
| 7.0 | 4-5 hours[15][16] | ~1 hour[17] |
| 8.0 | ~1 hour[17] | - |
| 8.5 | - | ~30 minutes[18] |
| 8.6 | 10 minutes[15][16] | - |
| 9.0 | <10 minutes[18] | - |
Data compiled from multiple sources, conditions may vary.
Thiol-Reactive Chemistry: Maleimides
Maleimide groups are highly selective for sulfhydryl groups found in cysteine residues, forming a stable thioether bond via a Michael addition reaction.[1] This reaction is most efficient and specific within a pH range of 6.5-7.5.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[] Above pH 7.5, the reactivity with amines increases, and the maleimide ring itself becomes more susceptible to hydrolysis.[]
struct1 [label=<
| Linker- | ![]() | + HS-Protein |
struct2 [label=<
| Maleimide |
struct3 [label=<
| Sulfhydryl (Thiol) |
struct4 [label=<
| Linker- | ![]() |
struct5 [label=<
| Stable Thioether Bond |
struct1 -> struct4 [label=" pH 6.5 - 7.5 "]; {rank=same; struct2; struct3;} {rank=same; struct5;} } acaption The Michael addition reaction of a maleimide with a thiol to form a thioether bond.
Spacer Arm Lengths of Common Crosslinkers
The spacer arm length is the distance between the two ends of the linker and provides a crucial distance constraint in applications like protein structure analysis.[3]
Table 2: Properties of Selected Bifunctional Crosslinkers
| Crosslinker | Abbreviation | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? |
| Disuccinimidyl suberate | DSS | Homobifunctional | NHS ester, NHS ester | 11.4 | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 11.4[4] | No |
| Disuccinimidyl glutarate | DSG | Homobifunctional | NHS ester, NHS ester | 7.7[7] | No |
| Dithiobis(succinimidyl propionate) | DSP | Homobifunctional | NHS ester, NHS ester | 12.0[7] | Yes (Disulfide) |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 12.0 | Yes (Disulfide) |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | NHS ester, Maleimide | 8.3[1] | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3[1] | No |
| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | Heterobifunctional | NHS ester, Maleimide | 9.4[20][21] | No |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | - | Carbodiimide | 0 (Zero-length) | No |
Experimental Protocols
The following sections provide detailed, generalized protocols for common bioconjugation procedures. Note: These are starting points; optimization for specific molecules and applications is highly recommended.
Protocol: Labeling an Antibody with an NHS-Ester Activated Dye
This protocol describes the covalent attachment of a fluorescent dye to primary amines on an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester activated fluorescent dye.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Antibody Preparation :
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
-
Dye Preparation :
-
Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Conjugation Reaction :
-
Calculate the volume of dye stock solution needed. A 10- to 20-fold molar excess of dye to antibody is a common starting point.
-
While gently vortexing, slowly add the calculated volume of dye solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching (Optional) :
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification :
-
Apply the reaction mixture to a pre-equilibrated desalting column.
-
Elute the conjugate with PBS according to the manufacturer's instructions to separate the labeled antibody from unreacted dye and quenching reagent.
-
-
Characterization :
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
-
Protocol: Two-Step Protein-Protein Crosslinking with SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional linker SMCC.
Materials:
-
Protein 1 (Amine-containing) in an amine-free, sulfhydryl-free buffer (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
Protein 2 (Sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Desalting column.
Procedure:
-
Activation of Protein 1 :
-
Prepare Protein 1 at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of SMCC to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Linker :
-
Immediately following the incubation, remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to prevent the maleimide end of the unreacted linker from reacting with Protein 2.
-
-
Preparation of Protein 2 :
-
If Protein 2 contains disulfide bonds, it may need to be reduced to generate free thiols using an agent like DTT or TCEP. The reducing agent must then be completely removed before conjugation.
-
-
Conjugation to Protein 2 :
-
Combine the maleimide-activated Protein 1 with Protein 2. The optimal molar ratio should be determined empirically (a 1:1 ratio is a good starting point).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional) :
-
The reaction can be stopped by adding a free thiol-containing compound like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM.
-
-
Analysis :
-
Analyze the final conjugate using techniques like SDS-PAGE to confirm crosslinking and size-exclusion chromatography (SEC) to assess purity and aggregation.
-
Conclusion
Bifunctional linkers are indispensable reagents in the modern life scientist's toolbox. Their diverse chemistries and modular nature enable the precise construction of complex molecular architectures for a vast range of applications. A thorough understanding of their classification, the kinetics of their reactive groups, and the influence of reaction conditions is essential for the successful design and execution of bioconjugation strategies. By carefully selecting the appropriate linker and meticulously optimizing experimental protocols, researchers can unlock new possibilities in drug delivery, diagnostics, and the fundamental study of biological systems.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. benchchem.com [benchchem.com]
- 20. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]
- 21. covachem.com [covachem.com]
An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have historically been considered "undruggable."[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively degrade specific target proteins.[1][2]
A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the degradation process.[4] This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[1][2]
The linker, far from being a simple spacer, plays a pivotal role in every step of this process. Its length, chemical composition, rigidity, and attachment points to the warhead and anchor ligands are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[5] This guide provides a comprehensive overview of PROTAC linkers, their components, and their profound impact on the development of this transformative class of therapeutics.
The Core of the PROTAC: Linker Components and Their Properties
The design and optimization of the linker are crucial for the successful development of a potent and selective PROTAC. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[5][6] However, a growing body of research highlights the benefits of incorporating more rigid or functionalized components to fine-tune the physicochemical and pharmacological properties of the degrader.
Common Linker Building Blocks
The choice of linker components significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. Key building blocks include:
-
Alkyl Chains: These simple hydrocarbon chains are a common starting point in linker design, offering a high degree of conformational flexibility. While synthetically accessible, their hydrophobicity can sometimes negatively impact the solubility of the resulting PROTAC.[5][6]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased polarity can enhance the solubility and cell permeability of the PROTAC molecule.[5][6] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[5]
-
Alkynes and Triazoles: The incorporation of alkynes and the subsequent formation of triazole rings via "click chemistry" are popular strategies for several reasons. The resulting triazole moiety is metabolically stable and can be considered a rigidifying element within the linker.[5][6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5]
-
Piperazine (B1678402) and Piperidine: These saturated heterocyclic rings are often incorporated to introduce conformational constraints and improve the physicochemical properties of the PROTAC. The inclusion of a piperazine ring, for instance, can increase solubility and metabolic stability.
Quantitative Analysis of Linker Properties
The systematic variation of linker length and composition is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the profound impact of these modifications on degradation efficiency, which is typically measured by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [7]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [5]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [5]
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Table 5: Impact of Linker Composition on VHL PROTAC Cell Permeability [8][9]
| PROTAC | Linker Composition | Cell Permeability Class |
| 1 | Aliphatic | Low |
| 2 | Ethylene glycol-based | High |
| 3 | Amide-containing | Medium-High |
| 4 | More rigid than 3 | Medium-Low |
| 5 | Rigid | Medium-Low |
| 6 | Rigid with pyridine | Medium-Low |
| 7 | Tertiary amine | Medium-High |
| 8 | Piperidine | Medium-High |
| 9 | Amide-containing | High |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol outlines the general steps for the synthesis of a PROTAC using the highly efficient and versatile CuAAC reaction.
Materials:
-
Warhead-alkyne (ligand for the protein of interest with a terminal alkyne)
-
E3 ligase ligand-azide (e.g., pomalidomide-azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and appropriate glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the warhead-alkyne (1.0 equivalent) and the E3 ligase ligand-azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the reaction.
-
Initiation of "Click" Reaction: To the degassed solution, add sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest dissolved in DMSO
-
Cell culture medium and plates (6-well)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and power supply
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.[1]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which are crucial for understanding the cooperativity of ternary complex formation.[10][11]
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the target protein and E3 ligase extensively against the same buffer to minimize buffer mismatch effects. Prepare a concentrated solution of the PROTAC in the same dialysis buffer.
-
Determining Binary Affinities:
-
PROTAC to E3 Ligase (Kd1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
PROTAC to Target Protein (Kd2): Titrate the PROTAC into a solution of the target protein in the ITC cell.
-
-
Determining Ternary Complex Affinity (Kd,ternary):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the binding affinities (Kd) for each interaction. The cooperativity factor (α) can be calculated using the formula: α = Kd1 / Kd,ternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for biomolecular interactions, offering valuable insights into the stability of the ternary complex.[10][12][13][14][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified target protein
-
Purified E3 ligase (often biotinylated or His-tagged for immobilization)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess any direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions. The cooperativity can be assessed by comparing the binary and ternary binding affinities.
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Structure of a PROTAC Molecule
Caption: Core components of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
Caption: A comprehensive workflow for PROTAC evaluation.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, profoundly influencing its biological activity and therapeutic potential. The traditional view of the linker as a mere passive spacer has given way to a more nuanced understanding of its active role in orchestrating the formation of a productive ternary complex and modulating the overall physicochemical properties of the degrader. The "trial and error" approach to linker design is progressively being supplanted by more rational, data-driven strategies. A systematic exploration of linker length, composition, and rigidity, guided by quantitative biophysical and cellular assays, is paramount for the development of the next generation of highly potent, selective, and bioavailable PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC linker design and to accelerate the discovery of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. aragen.com [aragen.com]
- 15. ijpsjournal.com [ijpsjournal.com]
The Crucial Role of Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The design and chemistry of the linker are critical determinants of an ADC's efficacy, safety, and pharmacokinetic profile.[1][2] This in-depth technical guide provides a comprehensive overview of the role of linkers in ADCs, detailing their types, mechanisms of action, and the experimental protocols used for their evaluation.
The Core Function of ADC Linkers: A Balancing Act
The primary role of the linker is to ensure that the potent cytotoxic payload remains securely attached to the antibody while in systemic circulation, preventing premature release and off-target toxicity.[3] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its therapeutic effect. This dual requirement of stability in the bloodstream and controlled release at the tumor site presents a significant challenge in ADC development.[4]
Classification of ADC Linkers
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between these two types has profound implications for the ADC's mechanism of action, efficacy, and safety profile.[5]
Cleavable Linkers: Triggered Payload Release
Cleavable linkers are designed to be stable at the physiological pH of blood but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[6] This triggered release mechanism is the most common strategy in clinically approved ADCs.[5][7]
There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[8] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[8]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes.[8][9]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[8]
Non-Cleavable Linkers: A Reliance on Antibody Degradation
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[10] This results in the release of the payload with the linker and a conjugated amino acid still attached. A notable example is the thioether linker used in Trastuzumab emtansine (Kadcyla®).[10]
Quantitative Data on Linker Performance
The stability and cleavage kinetics of a linker are critical parameters that are quantitatively assessed during ADC development. The following tables summarize key quantitative data for different linker types.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t½) | ~2 days | [8] |
| Hydrazone | Not Specified | Not Specified | pH 7.4 Buffer | Half-life (t½) | 183 hours | [8] |
| Carbonate | Not Specified | Sacituzumab govitecan | Human | Half-life (t½) | 36 hours | [11] |
| Silyl ether | Not Specified | MMAE conjugate | Human | Half-life (t½) | >7 days | [11] |
| Peptide | Val-Cit-PABC | Not Specified | Human | Half-life (t½) | 230 days | [8] |
| Peptide | Phe-Lys-PABC | Not Specified | Human | Half-life (t½) | 30 days | [8] |
| Peptide | Val-Cit-PABC | Not Specified | Mouse | Half-life (t½) | 80 hours | [8] |
| Peptide | Triglycyl (CX) | DM1 conjugate | Mouse | Half-life (t½) | 9.9 days | [11] |
| Sulfatase-cleavable | Not Specified | Not Specified | Mouse | Stability | >7 days | [11] |
| Non-cleavable | SMCC | DM1 conjugate | Mouse | Half-life (t½) | 10.4 days | [11] |
Table 2: Drug Release Kinetics of a β-Glucuronide Linker
| Linker Construct | β-Glucuronidase Concentration | Cleavage Status | Free Drug Released |
| Glucuronide quaternary ammonium | 5 µg/mL | Quantitatively cleaved | Auristatin E (AE) |
| Glucuronide carbamate | 5 µg/mL | Quantitatively cleaved | Monomethyl auristatin E (MMAE) |
| Glucuronide quaternary ammonium | 0.5 µg/mL | Quantitatively cleaved | Auristatin E (AE) |
| Glucuronide carbamate | 0.5 µg/mL | Quantitatively cleaved | Monomethyl auristatin E (MMAE) |
| [Data sourced from ResearchGate][12] |
Experimental Protocols for Linker Evaluation
The characterization of ADC linkers involves a suite of in vitro and in vivo assays to assess their stability, drug release properties, and impact on cytotoxicity.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[13]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[13]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[13]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[13]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potential of an ADC in vitro.[14]
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.[15]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control substances.[15]
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 48-144 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[14][15]
Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute of an ADC.[9]
Common Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, each conjugated drug molecule increases the ADC's retention time on the HIC column. The weighted average of the peak areas for each species (e.g., DAR0, DAR2, DAR4) is used to calculate the average DAR.[9][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct and accurate measurement of the mass of the intact ADC, from which the DAR can be calculated.[17]
Signaling Pathways and Logical Workflows
The mechanism of action of ADCs involves a series of steps, from binding to the target antigen to the induction of cell death. The released payload can trigger various signaling pathways within the cancer cell.
ADC Mechanism of Action and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general mechanism of action of an ADC and the downstream signaling pathways leading to apoptosis.
Experimental and Logical Workflows
The development and optimization of ADC linkers follow a structured workflow, from initial design to preclinical evaluation.
Conclusion
The linker is a pivotal component of an antibody-drug conjugate, profoundly influencing its therapeutic index. The careful selection and design of the linker chemistry are essential for achieving a balance between stability in circulation and efficient payload release within the target tumor cells. A thorough understanding of the different linker types, their mechanisms of action, and the robust analytical and biological assays for their characterization are paramount for the successful development of safe and effective ADC therapies. As our comprehension of the intricate interplay between the linker, antibody, payload, and the tumor microenvironment deepens, so too will our ability to engineer the next generation of highly targeted and potent cancer therapeutics.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. sciex.com [sciex.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-pentane-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-pentane-azide is a heterobifunctional linker designed for advanced bioconjugation applications. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one end and an azide (B81097) moiety at the other, enables a controlled, two-step conjugation strategy. This linker is particularly valuable in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide group facilitates highly efficient and specific "click chemistry" reactions, while the aminooxy group, after deprotection, allows for the formation of a stable oxime bond with carbonyl-containing molecules. This document provides detailed application notes and experimental protocols for the effective use of this compound in bioconjugation.
Core Principles of this compound Chemistry
The utility of this compound lies in its two orthogonal reactive handles:
-
Azide Group: This functionality is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The reaction is highly specific, forming a stable triazole linkage with alkyne-modified molecules. This reaction can be performed in aqueous conditions and is bio-orthogonal, meaning it does not interfere with native biological functional groups.[1]
-
Boc-Protected Aminooxy Group: The Boc protecting group ensures the aminooxy functionality remains inert during the initial conjugation step involving the azide. Upon successful azide ligation, the Boc group can be removed under mild acidic conditions to reveal the reactive aminooxy group (-ONH₂). This group readily reacts with aldehydes or ketones to form a stable oxime linkage (C=N-O).[2][3]
Applications in Drug Development
The sequential and controlled nature of conjugations using this compound makes it a powerful tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. A typical strategy involves first reacting the azide end of the linker with an alkyne-modified payload. Following purification, the Boc group is removed, and the resulting aminooxy-functionalized payload is then conjugated to an antibody that has been engineered to contain aldehyde or ketone groups. This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for its therapeutic efficacy and safety profile.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. This compound can serve as a versatile linker to connect the target-binding ligand and the E3 ligase ligand. For instance, an alkyne-modified target-binding ligand can be "clicked" to the azide end of the linker. After deprotection, the aminooxy group can be ligated to an E3 ligase ligand containing a carbonyl group. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the bioconjugation reactions involving the functional ends of this compound. While specific data for this exact linker is limited, the provided data from analogous systems offer a reliable reference for experimental design.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 1 - 4 hours | Can be faster with optimized catalysts and conditions. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions preserve biomolecule integrity. |
| pH Range | 4 - 11 | Broad pH tolerance, compatible with most biological buffers. |
| Typical Yield | > 90% | Highly efficient reaction leading to high product yields. |
| Required Catalyst | Copper (I) | Often generated in situ from CuSO₄ and a reducing agent. |
Table 2: Oxime Ligation Reaction Parameters and Stability
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 2 - 24 hours | Slower than CuAAC, can be accelerated with catalysts. |
| Reaction Temperature | 25 - 37°C | Mild conditions suitable for biomolecules. |
| Optimal pH | 4.5 - 5.5 | Reaction is acid-catalyzed. |
| Equilibrium Constant (Keq) | > 10⁸ M⁻¹ | Thermodynamically very favorable, leading to stable products. |
| Hydrolytic Stability | High at neutral pH | Oxime bonds are significantly more stable than hydrazone bonds. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.
Materials:
-
This compound (or a conjugate thereof)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
TLC plates and appropriate solvent system
Procedure:
-
Dissolve the this compound conjugate in DCM (e.g., 10 mg/mL).
-
Add an equal volume of a 50% TFA in DCM solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting deprotected product can be used in the next step without further purification, or purified by column chromatography if necessary.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general procedure for conjugating the azide moiety of the linker to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized linker (e.g., this compound)
-
Alkyne-modified protein (in a suitable buffer like PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column (e.g., PD-10)
Procedure:
-
To the alkyne-modified protein solution (e.g., 1-5 mg/mL), add the azide-functionalized linker to a final concentration of 20-40 µM.
-
In a separate tube, prepare the copper catalyst premix by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and vortex briefly.
-
Add the copper catalyst premix to the protein-linker mixture to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, protected from light.
-
Purify the resulting bioconjugate from excess reagents using a desalting column equilibrated with the desired buffer.
Protocol 3: Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of a deprotected aminooxy-functionalized drug to an antibody containing aldehyde groups.
Materials:
-
Aldehyde-functionalized antibody (e.g., generated by periodate (B1199274) oxidation of glycans) in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.5)
-
Deprotected aminooxy-drug conjugate
-
Aniline (B41778) (optional, as a catalyst) stock solution (e.g., 1 M in DMSO)
-
Protein A chromatography column for purification
-
Size-exclusion chromatography (SEC) system for analysis
Procedure:
-
To the aldehyde-functionalized antibody solution (e.g., 5-10 mg/mL), add the deprotected aminooxy-drug conjugate in a 5-10 fold molar excess.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
Monitor the conjugation efficiency by techniques such as HIC-HPLC or mass spectrometry.
-
Purify the resulting ADC using a Protein A chromatography column to remove unconjugated drug-linker and catalyst.
-
Further purify and analyze the ADC by SEC to remove aggregates and confirm homogeneity.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Logical workflow for PROTAC synthesis.
Caption: ADC mechanism of action pathway.
References
Application Notes and Protocols for t-Boc Deprotection of t-Boc-Aminooxy-pentane-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-pentane-azide is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery systems. Its orthogonal reactive groups, an aminooxy and an azide (B81097) moiety, allow for sequential conjugation reactions. The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy functionality ensures stability and prevents side reactions during the storage and handling of the linker. For subsequent conjugation via the aminooxy group, for instance, to an aldehyde or ketone on a target molecule, the Boc group must be efficiently and selectively removed. This document provides detailed application notes and protocols for the acidic deprotection of this compound.
The deprotection of the t-Boc group is typically achieved under mild acidic conditions, which cleave the carbamate (B1207046) to release the free aminooxy group, carbon dioxide, and isobutylene.[1][2][3][4] The primary challenge is to ensure complete removal of the Boc group while maintaining the integrity of the azide and the newly formed aminooxy functionalities. The protocols outlined below are designed to achieve high yields and purity of the deprotected product, Aminooxy-pentane-azide.
Deprotection Conditions and Reagents
The selection of the deprotection reagent and conditions is critical for a successful reaction. The most common reagents for t-Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an appropriate organic solvent.
Trifluoroacetic Acid (TFA): TFA is a strong organic acid that effectively cleaves the t-Boc group at room temperature.[5] It is highly effective and volatile, which simplifies its removal during workup. Reactions are typically performed in a non-protic solvent like dichloromethane (B109758) (DCM).
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or methanol, is another widely used reagent for t-Boc deprotection. This method is also generally efficient at room temperature.
The stability of the azide and aminooxy groups under these acidic conditions is a key consideration. Alkyl azides are generally stable to acidic conditions, particularly with organic acids like TFA. Similarly, the aminooxy group is sufficiently stable for effective deprotection.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general t-Boc deprotection protocols for similar bifunctional linkers. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
| Reagent System | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 20-25 | 1-4 | >90 | Volatile and easy to remove. The resulting product is the TFA salt. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 20-25 | 1-4 | >90 | The resulting product is the hydrochloride salt. |
| Hydrochloric Acid (HCl) | Methanol | 1.25 M | 20-25 | 2-6 | >85 | Methanol can sometimes participate in side reactions. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and highly effective method for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate solution (for workup)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.5 M under a nitrogen or argon atmosphere.
-
While stirring at room temperature, slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture). A common range for the final TFA concentration is 20-50% (v/v).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporation with toluene (B28343) (2-3 times) can be performed.
-
Workup Option A (for the free amine): Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free Aminooxy-pentane-azide.
-
Workup Option B (for the TFA salt): After the initial evaporation (step 4), the resulting TFA salt can often be used directly in subsequent reactions without neutralization. For isolation, the salt can be precipitated by adding cold diethyl ether to the concentrated residue, followed by filtration or decantation.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative to TFA-based deprotection.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Saturated sodium bicarbonate solution (for workup)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve this compound in a minimal amount of a compatible solvent if necessary, or add the 4 M HCl in 1,4-dioxane solution directly to the solid linker in a round-bottom flask under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
Workup: The resulting hydrochloride salt can often be used directly. For the free amine, follow a similar neutralization and extraction procedure as described in Protocol 1, Step 5. For isolation of the salt, precipitation with cold diethyl ether can be performed.
Visualizations
Caption: Workflow for the TFA-mediated deprotection of this compound.
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
References
- 1. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne with high efficiency and specificity.[2][3] Its robustness, high yields (often >95%), mild reaction conditions, and tolerance of a wide array of functional groups make it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5] The reaction is highly selective, atom-efficient, and can be performed in various solvents, including water, over a wide pH range (4-12).[4][5] These attributes make CuAAC particularly suitable for the synthesis of pharmaceutical agents and the development of complex biomolecular conjugates like antibody-drug conjugates (ADCs).[3][6]
Mechanism of Action: The CuAAC Catalytic Cycle
The CuAAC reaction is not a true concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) intermediates.[7] While initial proposals suggested a mononuclear copper mechanism, several experimental and computational studies indicate that dicopper species are often more active and represent the actual catalytic species.[4] The cycle begins with the formation of a copper(I) acetylide. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle.[] Subsequent intramolecular rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.[1][4]
Caption: Catalytic cycle of the CuAAC reaction.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical quantitative data for various CuAAC protocols.
Table 1: Typical CuAAC Reaction Conditions
| Parameter | Small Molecule Synthesis | Bioconjugation (in vitro) | On-Resin Peptide Modification |
| Alkyne (eq.) | 1.0 | 1.0 (biomolecule) | 1.0 (on resin) |
| Azide (eq.) | 1.1 - 1.5 | 1.5 - 10 | 5 - 10 |
| Copper Source | CuSO₄·5H₂O or CuI | CuSO₄·5H₂O | CuI or CuSO₄·5H₂O |
| Cu Catalyst (mol%) | 0.01 - 5 | 0.1 - 1 (mM conc.) | 1 - 5 (eq.) |
| Reducing Agent (eq.) | 1 - 10 (e.g., Na-Ascorbate) | 5 - 50 (e.g., Na-Ascorbate) | 1 - 5 (e.g., Na-Ascorbate) |
| Ligand (eq.) | 1 - 5 (relative to Cu) | 2 - 5 (relative to Cu) | 1 - 2 (relative to Cu) |
| Solvent | t-BuOH/H₂O, DMF, DMSO | PBS, Aqueous Buffers | DMF, THF |
| Temperature | Room Temp to 100 °C | Room Temperature | Room Temperature |
| Reaction Time | 10 min - 24 hours | 30 min - 16 hours | 4 - 24 hours |
| Typical Yield | >90% | >80% | Near-quantitative conversion |
Table 2: Common Copper Sources and Ligands
| Component | Reagent | Key Characteristics & Use Cases |
| Copper(II) Source | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Most common precursor; requires an in-situ reducing agent.[9] Highly soluble in water, ideal for bioconjugation. |
| Copper(I) Source | Copper(I) iodide (CuI) | Used directly as the active catalyst, often in organic solvents where it has limited solubility.[1] |
| Reducing Agent | Sodium Ascorbate (B8700270) | The most popular reducing agent for converting Cu(II) to the active Cu(I) state in situ.[5] |
| Ligand | TBTA (Tris(benzyltriazolylmethyl)amine) | Accelerates the reaction and protects the Cu(I) state from oxidation and disproportionation, especially in aqueous media.[1][10] |
| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble ligand ideal for bioconjugation, improving reaction kinetics and reducing cell toxicity.[6] |
| Ligand | Bathophenanthroline disulfonate (BPS) | A ligand system used for bioconjugation, though the resulting catalyst can be oxygen-sensitive.[11] |
General Experimental Workflow
A typical CuAAC experiment follows a straightforward workflow from preparation to purification. Proper execution of each step is critical for achieving high yields and purity. The process generally involves preparing stock solutions, setting up the reaction mixture, allowing the reaction to proceed, and finally, purifying the desired triazole product.
Caption: General experimental workflow for a CuAAC reaction.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common applications of the CuAAC reaction. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a standard method for synthesizing a 1,4-disubstituted-1,2,3-triazole from a small organic azide and a terminal alkyne.
Materials:
-
Terminal Alkyne (1.0 eq.)
-
Azide (1.1 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq., 5 mol%)
-
Sodium Ascorbate (0.1 eq., 10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the azide (1.1 eq.) in a 1:1 mixture of t-butanol and water.[1]
-
Stir the mixture to ensure complete dissolution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).
-
Add the sodium ascorbate solution to the alkyne/azide mixture and stir.[1]
-
Add solid copper(II) sulfate pentahydrate (0.05 eq.) directly to the reaction mixture. The solution may change color.
-
Stir the reaction vigorously at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, proceed to the purification protocol (see Protocol 4). In many cases, the triazole product may precipitate from the solution and can be isolated by simple filtration.[5]
Protocol 2: CuAAC for Antibody-Drug Conjugate (ADC) Formation
This protocol provides a general method for conjugating an azide-modified cytotoxic drug to an antibody engineered to contain an alkyne handle.[6]
Materials:
-
Alkyne-modified Antibody (1.0 eq.) in a suitable buffer (e.g., PBS)
-
Azide-modified Drug (4-10 eq.) dissolved in DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 1 µL of 200 mM THPTA). Allow the complex to form for a few minutes.[6]
-
Reaction Setup: In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The final concentration of the antibody is typically in the low mg/mL range.
-
Add the premixed Cu(I)/THPTA catalyst to the antibody/drug mixture. A final copper concentration of 50-250 µM is common.[12]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[6][12]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[6]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug, catalyst, and other small molecules.[6]
Protocol 3: On-Resin CuAAC for Peptide Modification
This protocol is for modifying a peptide containing an alkyne-functionalized amino acid while it is still attached to the solid-phase synthesis resin.[2][13]
Materials:
-
Peptide-resin containing an alkyne moiety (1.0 eq.)
-
Azide compound (5-10 eq.)
-
Copper(I) Iodide (CuI) (1-2 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel with a shaker
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.[13]
-
Wash the resin thoroughly with DMF (3x).
-
In a separate vial, dissolve the azide compound (5-10 eq.) in a minimal amount of DMF.
-
To the reaction vessel containing the swollen resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).[13]
-
Add the azide solution to the resin mixture.
-
If the reaction is oxygen-sensitive, purge the vessel with argon or nitrogen.
-
Agitate the mixture at room temperature for 4-24 hours.[2]
-
Monitor the reaction completion using a test cleavage and LC-MS analysis.
-
After completion, wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) to remove excess reagents and the copper catalyst.[2]
-
The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA-based).
Protocol 4: Purification of CuAAC Products and Copper Removal
Trace amounts of copper can interfere with downstream applications and biological assays.[14] Effective removal is crucial.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, DCM)
-
Saturated aqueous EDTA solution (0.5 M) or Ammonium Chloride
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica (B1680970) gel for column chromatography (if needed)
Procedure:
-
Quench and Dilute: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[14]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[14]
-
Further Purification: If the product is not pure, perform flash column chromatography on silica gel or recrystallization to obtain the final, purified triazole.[14] For bioconjugates, dialysis or size-exclusion chromatography against an EDTA-containing buffer is effective for copper removal.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN and DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction occurs between a cyclooctyne (B158145) and an azide (B81097), driven by the release of ring strain in the cyclooctyne, to form a stable triazole linkage.[1][] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[3][4][5]
Among the various cyclooctynes developed, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most widely used reagents in SPAAC.[3] The choice between BCN and DBCO depends on the specific experimental requirements, as they exhibit distinct differences in reaction kinetics, stability, size, and hydrophilicity.[3][6] These characteristics significantly influence their suitability for diverse applications, including biomolecule labeling, drug delivery, and molecular imaging.[][4]
This document provides detailed application notes and experimental protocols for utilizing BCN and DBCO in SPAAC reactions, along with a comparative analysis of their performance to guide researchers in selecting the optimal reagent for their studies.
Comparative Data: BCN vs. DBCO
The selection of a cyclooctyne for a SPAAC reaction is a critical step in experimental design. The following tables summarize key quantitative data to facilitate a direct comparison between BCN and DBCO.
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN due to greater ring strain[6] |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Table 1: General Characteristics of BCN and DBCO.[6]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | ~0.03 - 0.07 |
| DBCO | Benzyl Azide | ~0.3 - 1.0 |
| BCN | Phenyl Azide | Significantly higher than with aliphatic azides |
| DBCO | Phenyl Azide | Slower than with aliphatic azides |
Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions. Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.[3][7]
Experimental Protocols
The following are generalized protocols for common applications of SPAAC using BCN and DBCO. Optimization may be required for specific biomolecules and experimental conditions.
Protocol 1: General Protein Labeling using SPAAC
This protocol describes the labeling of a purified protein containing an azide group with a BCN- or DBCO-functionalized probe (e.g., a fluorescent dye or biotin).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN- or DBCO-functionalized probe (e.g., DBCO-PEG4-Biotin, BCN-Fluorophore)
-
DMSO (for dissolving the probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin or column (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the BCN or DBCO probe in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure the azide-modified protein is in a buffer free of primary amines if using an NHS-ester activated probe for azide introduction.
-
-
SPAAC Reaction:
-
To the purified azide-modified protein (e.g., at 10 µM in reaction buffer), add the BCN or DBCO probe to a final concentration of 100-200 µM (a 10-20 fold molar excess is a good starting point).[8]
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally <5% v/v) to minimize protein denaturation.
-
Incubate the reaction mixture. Incubation times can vary:
-
-
Purification:
-
Remove the excess, unreacted BCN or DBCO probe from the labeled protein using an appropriate purification method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the labeling efficiency using SDS-PAGE. A successful conjugation can be visualized by a shift in the molecular weight of the protein or by detecting the incorporated probe (e.g., fluorescence imaging for a fluorescent probe or a Western blot using streptavidin-HRP for a biotinylated protein).[8]
-
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to incorporate an azide-bearing sugar.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz)
-
BCN- or DBCO-conjugated fluorescent dye
-
PBS (phosphate-buffered saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified metabolic precursor (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.
-
-
Cell Preparation:
-
Harvest the cells and wash them twice with ice-cold PBS to remove any un-incorporated precursor.
-
-
SPAAC Labeling:
-
Resuspend the cells in fresh, serum-free medium containing the BCN- or DBCO-conjugated fluorescent dye (e.g., 10-50 µM).
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove the excess fluorescent probe.
-
-
Analysis:
-
Analyze the labeled cells using flow cytometry to quantify the fluorescence intensity or visualize the labeling by fluorescence microscopy.
-
Visualizations
Caption: The [3+2] cycloaddition of an azide and a strained cyclooctyne.
Caption: General workflow for protein labeling using SPAAC.
Caption: Workflow for ADC synthesis using SPAAC.
Concluding Remarks
The choice between BCN and DBCO for SPAAC is application-dependent. DBCO is often favored for its faster reaction kinetics, which is advantageous for labeling dynamic systems or when dealing with low concentrations of reactants.[3][6] However, BCN's smaller size, lower lipophilicity, and greater stability in the presence of thiols make it a superior choice for applications where these properties are critical.[6][9] By carefully considering the experimental context and the properties of the biomolecules involved, researchers can leverage the power of SPAAC with BCN and DBCO for a wide range of applications in chemical biology, drug development, and materials science.[][4]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
Application of t-Boc-Aminooxy-pentane-azide in the Development of Site-Specific Antibody-Drug Conjugates
Abstract
This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-pentane-azide, a heterobifunctional linker, in the development of site-specific antibody-drug conjugates (ADCs). The protocols described herein outline a robust methodology for the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR) by combining oxime ligation and copper-free click chemistry. This approach allows for the precise installation of cytotoxic payloads onto a monoclonal antibody (mAb), enhancing the therapeutic index by improving stability and reducing off-target toxicity. Detailed experimental procedures for antibody modification, linker conjugation, payload attachment, and subsequent ADC characterization are provided for researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][2] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[3][4] Traditional conjugation methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites, which can lead to unpredictable pharmacokinetics and toxicity.[5]
Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs with a precisely controlled DAR.[6][7] The use of bifunctional linkers that employ bioorthogonal chemistries is a key strategy in achieving site-specificity. This compound is a heterobifunctional linker that facilitates a two-step conjugation process. It contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group for oxime ligation and an azide (B81097) group for click chemistry.[8][9]
This application note details a strategy where the antibody's glycan domain is modified to introduce a reactive aldehyde group. The deprotected aminooxy function of the linker reacts with the aldehyde to form a stable oxime bond. Subsequently, a payload functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), is attached to the azide terminus of the linker via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[][] This modular approach offers a reliable method for the development of next-generation, site-specific ADCs.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., Trastuzumab)
-
This compound
-
Sodium periodate (B1199274) (NaIO₄)
-
Trifluoroacetic acid (TFA)
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-PEG4-MMAE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer, pH 5.5
-
Amicon Ultra centrifugal filter units (30 kDa MWCO)
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Workflow for ADC Synthesis
The overall workflow for the synthesis of a site-specific ADC using this compound is depicted below.
Figure 1: Overall workflow for site-specific ADC synthesis.
Protocol 1: Generation of Aldehyde Groups on the Antibody
This protocol describes the oxidation of the antibody's carbohydrate moieties to generate reactive aldehyde groups.[3][12][13]
-
Buffer Exchange: Prepare the mAb at a concentration of 10 mg/mL in PBS, pH 7.4. Perform a buffer exchange into PBS using an Amicon Ultra centrifugal filter unit.
-
Oxidation: Chill the mAb solution to 4°C. Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 1 hour.
-
Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 15 minutes at 4°C.
-
Purification: Remove excess periodate and glycerol by buffer exchanging the oxidized mAb into sodium acetate buffer (pH 5.5) using an Amicon Ultra centrifugal filter unit.
Protocol 2: Deprotection of this compound
The Boc protecting group on the aminooxy functionality must be removed prior to conjugation.
-
Dissolution: Dissolve this compound in a solution of 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Incubation: Stir the solution at room temperature for 1 hour.
-
Evaporation: Remove the solvent and excess TFA under reduced pressure.
-
Storage: Store the resulting deprotected aminooxy-pentane-azide linker under inert gas until use.
Protocol 3: Oxime Ligation of the Linker to the Antibody
This step conjugates the deprotected linker to the oxidized antibody.
-
Reaction Setup: To the oxidized mAb (10 mg/mL in sodium acetate buffer, pH 5.5), add the deprotected aminooxy-pentane-azide to a 50-fold molar excess.
-
Catalyst Addition: Add aniline to a final concentration of 10 mM as a catalyst.
-
Incubation: Incubate the reaction at 37°C for 4 hours.
-
Purification: Remove excess linker and catalyst by buffer exchanging the mAb-linker conjugate into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction to attach the payload.[8][]
-
Payload Preparation: Dissolve the DBCO-functionalized payload (e.g., DBCO-PEG4-MMAE) in DMSO to prepare a 10 mM stock solution.
-
Reaction Setup: To the mAb-linker conjugate (in PBS, pH 7.4), add the DBCO-payload solution to a 5-fold molar excess relative to the antibody. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature for 12-16 hours with gentle mixing.
-
Purification: Purify the final ADC using Hydrophobic Interaction Chromatography (HIC) to remove unconjugated antibody, excess payload, and other impurities.
Figure 2: Chemical conjugation pathway for ADC synthesis.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using several methods, with UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) being the most common.[][15]
-
UV-Vis Spectroscopy: The DAR is calculated based on the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload) and the known extinction coefficients of the antibody and the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The relative peak areas of species with different DARs (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[15]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at different wavelengths to quantify antibody and payload concentration.[] | Simple, rapid, and requires minimal sample. | Provides an average DAR value only; can be affected by impurities that absorb at similar wavelengths. |
| HIC-HPLC | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[15] | Provides information on the distribution of different DAR species and the percentage of unconjugated antibody. | Requires specialized chromatography equipment and method development. |
| LC-MS | Measures the mass of the intact ADC to determine the number of conjugated drug molecules.[16][17] | Provides accurate mass measurement and detailed information on DAR distribution and conjugation sites. | Requires expensive instrumentation and complex data analysis. |
Table 1: Comparison of methods for DAR determination.
Representative DAR Data
The following table shows representative data for a site-specifically conjugated ADC using the described method.
| ADC Species | HIC Peak Area (%) | DAR |
| Unconjugated mAb | 5.2 | 0 |
| ADC | 94.8 | 2 |
| Average DAR | 1.9 |
Table 2: Representative DAR profile determined by HIC.
In Vitro Plasma Stability
The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation.[18][19] An in vitro plasma stability assay is performed to assess this.
-
Incubation: Incubate the ADC in human plasma at 37°C for a period of up to 7 days.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).
-
Analysis: Analyze the samples by HIC-HPLC or LC-MS to determine the percentage of intact ADC and quantify the amount of released payload over time.[20][21]
| Time Point (Days) | % Intact ADC (Plasma) | % Intact ADC (PBS Control) |
| 0 | 100 | 100 |
| 1 | 98.5 | 99.8 |
| 3 | 96.2 | 99.5 |
| 5 | 94.1 | 99.2 |
| 7 | 92.5 | 99.0 |
Table 3: Representative in vitro plasma stability data.
Conclusion
The use of this compound as a heterobifunctional linker provides a robust and efficient method for the synthesis of site-specific antibody-drug conjugates. The combination of glycan oxidation for antibody modification, followed by sequential oxime ligation and strain-promoted azide-alkyne cycloaddition, allows for the production of homogeneous ADCs with a well-defined drug-to-antibody ratio. The protocols and characterization methods detailed in this application note offer a comprehensive guide for researchers in the field of targeted drug delivery, facilitating the development of safer and more effective ADC therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
- 16. sciex.com [sciex.com]
- 17. hpst.cz [hpst.cz]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. researchgate.net [researchgate.net]
Application Note: High-Purity Purification of Bioconjugates Synthesized with t-Boc-Aminooxy-pentane-azide
Abstract
This application note provides a detailed protocol for the multi-step purification of bioconjugates synthesized using the heterobifunctional linker, t-Boc-Aminooxy-pentane-azide. This linker enables the sequential conjugation of two different molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent oxime ligation. The purification strategy addresses the removal of excess reagents from the initial "click chemistry" reaction, the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group, and the final isolation of the purified, reactive aminooxy-functionalized conjugate. The protocols described herein utilize standard chromatographic techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to achieve high purity of the intermediate and final products. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) or targeted molecular probes.
Introduction
The development of complex bioconjugates is a cornerstone of modern therapeutic and diagnostic innovation. Heterobifunctional linkers are critical tools in this field, allowing for the precise and sequential assembly of different molecular entities, such as proteins, peptides, oligonucleotides, and small molecule drugs.[1][2] The this compound linker is a versatile reagent featuring two distinct reactive moieties: an azide (B81097) group for participation in "click chemistry" reactions and a Boc-protected aminooxy group for subsequent oxime ligation with an aldehyde or ketone.[3]
The azide group readily participates in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage.[4] Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal a reactive aminooxy group. This nucleophilic handle can then chemoselectively react with a carbonyl-containing molecule to form a stable oxime bond.
A significant challenge in the synthesis of such dual-functionalized conjugates is the purification at each stage to remove unreacted starting materials, catalysts, and byproducts.[5] Inadequate purification can lead to heterogeneous final products, reduced yields, and complicated downstream applications. This document outlines a robust, multi-step purification workflow centered on RP-HPLC, a standard and powerful technique for peptide and bioconjugate purification due to its high resolving power.[5][6][7]
Overall Purification Workflow
The purification process is divided into three main stages, as illustrated in the workflow diagram below. This multi-step approach ensures the high purity of the final aminooxy-functionalized conjugate, ready for the subsequent oxime ligation step.
Figure 1: General experimental workflow for the purification of conjugates made with this compound.
Experimental Protocols
These protocols are designed for the purification of a model conjugate between an alkyne-modified peptide and the this compound linker. The methodologies can be adapted for other types of biomolecules with appropriate adjustments to the chromatographic conditions.
Stage 1: Purification of the Boc-Protected Conjugate
This stage aims to isolate the peptide-linker conjugate from the crude CuAAC reaction mixture.
1.1. Post-Click Reaction Workup (Precipitation Method)
-
Reaction Quenching: After the click chemistry reaction is complete, dilute the reaction mixture with an equal volume of 8 M guanidine (B92328) hydrochloride to disrupt non-specific interactions.
-
Precipitation: To the diluted mixture, add four volumes of cold acetone. Mix thoroughly and incubate at -20°C for at least 60 minutes to precipitate the peptide conjugate.[8]
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitate.[8][9]
-
Washing: Carefully discard the supernatant. Wash the pellet with 1 mL of cold acetone, vortex briefly, and centrifuge again at 10,000 x g for 10 minutes.
-
Drying: Discard the supernatant and allow the pellet to air-dry or dry under a stream of nitrogen. The crude, dried pellet is now ready for RP-HPLC purification.
1.2. RP-HPLC Purification of Boc-Protected Conjugate
-
Sample Preparation: Reconstitute the dried pellet in a minimal volume of 50% acetonitrile (B52724) in water. Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size), preparative or semi-preparative scale.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]
-
Flow Rate: Dependent on column dimensions (e.g., 4-10 mL/min for a 10 mm ID column).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for many peptides. Optimization may be required.
-
Detection: Monitor absorbance at 214 nm and 280 nm.[5]
-
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified Boc-protected conjugate as a dry powder.
Stage 2: Boc Deprotection
This stage removes the Boc protecting group to expose the reactive aminooxy functionality.
Figure 2: Chemical scheme of the Boc deprotection reaction.
2.1. Deprotection Protocol
-
Reagent Preparation: Prepare a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger. Handle TFA in a fume hood with appropriate personal protective equipment.[4]
-
Reaction: Dissolve the lyophilized Boc-protected conjugate in the deprotection cocktail. Use approximately 100 µL of cocktail for every 1-5 mg of peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.
-
TFA Removal: Remove the TFA by either:
-
Precipitation: Add the reaction mixture dropwise to a 10-fold excess of cold diethyl ether. A precipitate should form. Centrifuge to pellet the deprotected conjugate, decant the ether, and repeat the ether wash twice. Dry the pellet under vacuum.
-
Evaporation: Evaporate the TFA under a stream of nitrogen, followed by co-evaporation with a solvent like dichloromethane (B109758) multiple times to ensure complete removal.
-
Stage 3: Final Purification of Aminooxy-Functionalized Conjugate
This final chromatographic step removes any byproducts from the deprotection stage and isolates the pure, active conjugate.
3.1. RP-HPLC Purification of Deprotected Conjugate
-
Sample Preparation: Dissolve the crude deprotected conjugate from step 2.1 in a minimal volume of Mobile Phase A (0.1% TFA in water). Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions: Use the same column and mobile phases as in step 1.2. The deprotected conjugate is typically more polar than its Boc-protected precursor and will elute earlier. Adjust the gradient accordingly (e.g., start with a shallower gradient or a lower starting percentage of Mobile Phase B).
-
Fraction Collection and Analysis: Collect and analyze fractions as described in steps 1.3 and 1.4.
-
Lyophilization and Storage: Lyophilize the final pooled fractions to obtain the purified aminooxy-functionalized conjugate. Store the lyophilized powder at -20°C or -80°C under dessication to prevent degradation.
Data Presentation
The following table presents representative data for the purification of a model 10-amino acid peptide conjugate. The initial crude reaction mixture was purified through the three-stage process outlined above. Purity was assessed by analytical RP-HPLC peak area integration at 214 nm.
| Purification Stage | Starting Material | Product | Yield (%) | Purity (%) | Chromatographic Method |
| Stage 1 | Crude Click Reaction | Boc-Protected Conjugate | 65% | >95% | Preparative RP-HPLC |
| Stage 2 | Boc-Protected Conjugate | Crude Deprotected Conjugate | ~99% (crude) | ~90% | N/A (Chemical Reaction) |
| Stage 3 | Crude Deprotected Conjugate | Aminooxy-Functionalized Conjugate | 85% | >98% | Preparative RP-HPLC |
| Overall | Crude Click Reaction | Final Purified Product | ~55% | >98% | Multi-step |
Table 1: Representative quantitative data for the purification of a model peptide conjugate. Yields for chromatographic steps are calculated based on the preceding purified material.
Conclusion
The successful synthesis of well-defined bioconjugates using heterobifunctional linkers like this compound is critically dependent on a rigorous and systematic purification strategy. The multi-stage protocol presented here, which combines post-reaction workup, chemical deprotection, and sequential RP-HPLC, provides a reliable method for obtaining high-purity aminooxy-functionalized intermediates. This approach minimizes the presence of impurities that could interfere with subsequent conjugation steps and ensures the generation of homogeneous, high-quality bioconjugates for research and development applications.
References
- 1. Synthesis of peptide-oligonucleotide conjugates using a heterobifunctional crosslinker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. bachem.com [bachem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A hybrid bis(amino-styryl) substituted Bodipy dye and its conjugate diacid: synthesis, structure, spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing t-Boc Deprotection of t-Boc-Aminooxy-pentane-azide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-pentane-azide. Our aim is to help you navigate the challenges of t-Boc deprotection while preserving the integrity of the aminooxy and azide (B81097) functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound?
The main challenge is the selective removal of the t-Boc group without compromising the acid-sensitive aminooxy group or the potentially reactive azide moiety. Striking the right balance of acidic conditions to ensure complete deprotection while preventing side reactions is crucial.
Q2: Is the azide group stable under standard acidic t-Boc deprotection conditions?
Alkyl azides are generally stable to the acidic conditions used for t-Boc deprotection, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of degradation.
Q3: Can the aminooxy group react or degrade during t-Boc deprotection?
The aminooxy group is relatively stable, but it can be sensitive to harsh acidic conditions. It is important to use the mildest effective conditions for deprotection to prevent any unwanted side reactions.
Q4: What are the most common side reactions to watch out for?
The most common side reactions include:
-
Incomplete deprotection: Leaving residual t-Boc protected starting material.
-
tert-Butylation: The tert-butyl cation generated during deprotection can alkylate the azide or aminooxy group, although this is less common with primary alkyl azides.
-
Azide reduction: While not typical under acidic deprotection conditions, certain reagents or contaminants could potentially lead to the reduction of the azide to an amine.
Q5: Are there milder alternatives to TFA for deprotection?
Yes, several milder acidic reagents can be used, which are often preferred for sensitive substrates. These include:
-
4M HCl in dioxane
-
p-Toluenesulfonic acid (pTSA)[1]
-
Lewis acids such as ZnBr₂
Troubleshooting Guide
Problem 1: Incomplete t-Boc Deprotection
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the equivalents of acid or use a stronger acid. Start with a lower concentration and gradually increase if necessary. |
| Short Reaction Time | Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Low Temperature | Most deprotections are run at room temperature. If the reaction is sluggish, gentle warming (e.g., to 30-40°C) can be attempted, but with caution due to the sensitive nature of the substrate. |
| Poor Solubility | Ensure the starting material is fully dissolved in the reaction solvent. Consider alternative co-solvents if solubility is an issue. |
Problem 2: Degradation of the Azide or Aminooxy Group
Symptoms:
-
Appearance of unexpected byproducts in the crude reaction mixture, as observed by LC-MS or NMR.
-
Low yield of the desired product despite complete consumption of the starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Acidic Conditions | Switch to a milder deprotection reagent. For example, if using 50% TFA in DCM, try 20% TFA in DCM or 4M HCl in dioxane.[2] |
| Prolonged Reaction Time | Optimize the reaction time to stop the reaction as soon as the starting material is consumed to minimize exposure of the product to acidic conditions. |
| Elevated Temperature | Perform the reaction at 0°C or room temperature. Avoid heating if possible. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and often effective method.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v). A lower concentration is recommended as a starting point for this sensitive substrate.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Deprotection using 4M HCl in Dioxane
This method is generally considered milder than TFA and is a good alternative for acid-sensitive substrates.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution (for optional neutralization)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. The product is often obtained as the hydrochloride salt.
-
To obtain the free amine, the crude hydrochloride salt can be dissolved in a suitable solvent and neutralized with a mild base such as saturated aqueous sodium bicarbonate solution, followed by extraction.
Data Summary
Comparison of Common Deprotection Conditions
| Reagent | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% | 0°C to RT | 1-4 hours | Highly effective but can be harsh. Start with lower concentrations for sensitive substrates. |
| HCl/Dioxane | 4M | RT | 1-4 hours | Generally milder than TFA, good for preserving acid-sensitive groups. |
| p-TSA/Solvent | Catalytic to stoichiometric | RT to 40°C | 2-12 hours | A milder solid acid, can be a good alternative to strong liquid acids.[1] |
| ZnBr₂/DCM | 1.5-3 equivalents | RT | 12-24 hours | A mild Lewis acid option, suitable for substrates sensitive to strong Brønsted acids. |
Visual Workflow
Below is a troubleshooting workflow to guide your optimization process for the t-Boc deprotection of this compound.
References
Technical Support Center: Troubleshooting Low-Yield Click Chemistry Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions for high-yield bioconjugation.
Troubleshooting Guide
Encountering issues with your CuAAC reaction? This guide provides solutions to common problems in a direct question-and-answer format.
Q1: Why is my CuAAC reaction showing low or no product yield?
A1: Low or no yield in a CuAAC reaction can stem from several factors ranging from catalyst inactivation to suboptimal reaction conditions. The most common culprits include:
-
Copper Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Interfering Substances: Components in your reaction mixture can chelate the copper catalyst or react with your starting materials. Thiols (e.g., from DTT or cysteine residues), other metal chelators (like in Tris buffer), and components of cell lysate can interfere with the reaction.[1][3]
-
Steric Hindrance: The azide (B81097) or alkyne functional groups on your molecules may be inaccessible due to the three-dimensional structure of the molecule, preventing the reaction from occurring efficiently.[1][4] This can be particularly challenging with large biomolecules like proteins or dextrans where the reactive groups may be buried within the folded structure.[5][6]
-
Low Reactant Concentrations: Click reactions are concentration-dependent, and very dilute solutions can lead to poor yields.[1]
-
Reagent Quality and Degradation: The quality of your reagents is crucial. The sodium ascorbate (B8700270) reducing agent is prone to oxidation, and the azide or alkyne probes can degrade over time.[1][7]
Q2: How can I prevent copper catalyst inactivation?
A2: Protecting the Cu(I) oxidation state is critical for a successful reaction. Here are several strategies:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is the most popular choice.[5][8] Always use a freshly prepared solution of sodium ascorbate as it readily oxidizes in solution.[1][6]
-
Employ Accelerating Ligands: Copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), stabilize the Cu(I) ion, improve reaction efficiency, and reduce copper-mediated damage to biomolecules.[1][2][9] A ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[1][5]
-
Minimize Oxygen Exposure: Oxygen will oxidize the Cu(I) catalyst.[8] It is beneficial to degas your solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen), especially for slow reactions or when using sensitive substrates.[1][6] Capping reaction tubes can also help minimize oxygen exposure.[5]
Q3: What are the most common side reactions, and how can I avoid them?
A3: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct.[6] This is particularly problematic in the presence of oxygen.
-
Minimizing Oxygen: As with preventing catalyst inactivation, rigorously excluding oxygen is the primary way to prevent alkyne homocoupling.[6]
-
Substrate Oxidation: In bioconjugation, reactive oxygen species generated by the copper-catalyzed oxidation of sodium ascorbate can lead to the oxidation of amino acid residues like cysteine, methionine, and histidine.[10] Using an accelerating ligand can help mitigate this issue.[10]
-
Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with lysine (B10760008) and arginine residues, potentially leading to protein modification or aggregation.[10] The addition of aminoguanidine (B1677879) can help intercept these reactive byproducts.[10]
Q4: Does the choice of copper source matter?
A4: Yes, the copper source can influence the reaction.
-
Cu(I) Salts: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are generally less stable and require an inert atmosphere.[6][11] The use of cuprous iodide is not recommended when maximal reaction rates are desired as iodide ions can interfere with the catalytic cycle.[5]
-
Cu(II) Salts with a Reducing Agent: A more convenient and robust approach is to use a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[6][8] This method is less sensitive to trace amounts of oxygen.[6]
Frequently Asked Questions (FAQs)
Q5: What is the optimal ratio of reagents?
A5: The optimal reagent ratios can vary depending on the specific substrates and reaction conditions. However, here are some general guidelines:
| Reagent | Typical Concentration/Ratio | Notes |
| Azide/Alkyne | Typically a 1:1 to 1:1.2 molar ratio. | An excess of one reagent (e.g., 2- to 10-fold) can be used to drive the reaction to completion, especially if one component is particularly precious.[1] |
| Copper (CuSO₄) | 50 µM to 250 µM | Higher concentrations can increase the reaction rate but may also increase side reactions and cytotoxicity in biological systems.[5] |
| Ligand (e.g., THPTA) | 5:1 ratio to Copper | A higher ligand-to-copper ratio helps to protect the catalyst and biomolecules.[5][10] |
| Reducing Agent (Sodium Ascorbate) | 5 mM (or 3- to 10-fold excess over copper) | Should be added fresh to initiate the reaction.[5][12] |
Q6: What is the ideal reaction temperature?
A6: Most CuAAC reactions are performed at room temperature. However, for slow reactions or sterically hindered substrates, gentle heating (e.g., up to 60°C) can increase the reaction rate.[6][13] For sensitive biomolecules, lower temperatures may be necessary to prevent degradation.[12]
Q7: How can I troubleshoot a reaction with large biomolecules that is giving low yield?
A7: With macromolecules like proteins or dextrans, the azide or alkyne functional groups may be buried within the molecule's structure and inaccessible to the reagents.[5][6]
-
Denaturing/Solvating Conditions: Performing the reaction in the presence of denaturing agents (e.g., DMSO) can help to expose the reactive sites.[5][6]
-
Test Reaction: It is advisable to perform a test reaction with a small, fluorogenic azide or alkyne to confirm that the reaction conditions are optimal before using expensive biomolecules.[5] If this test reaction fails, it may indicate that the biomolecule itself is sequestering the copper catalyst.[5] In such cases, using an excess of the copper catalyst may be beneficial.[5]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
Prepare stock solutions of your azide and alkyne substrates in a suitable solvent (e.g., DMF/water).[6]
-
Prepare a fresh stock solution of sodium L-ascorbate in water immediately before use.[6]
-
Prepare a stock solution of CuSO₄ and a ligand (e.g., THPTA) in water. It is recommended to pre-mix the CuSO₄ and ligand.[10]
-
-
Reaction Setup:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.[6]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or with gentle heating, typically for 1 to 4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, TLC).
-
Protocol 2: Test Reaction for Optimizing Conditions
This protocol uses a fluorogenic azide to test the efficiency of the CuAAC reaction before committing valuable biomolecules.[5]
-
Reagents and Final Concentrations:
-
Biomolecule-alkyne: 25 µM
-
Fluorogenic azide (e.g., coumarin (B35378) azide): 50 µM
-
CuSO₄: 0.10 mM (can be adjusted between 50 and 250 µM)
-
Ligand (e.g., THPTA): 0.50 mM (maintaining a 5:1 ratio to copper)
-
Sodium ascorbate: 5 mM
-
Aminoguanidine (optional): 5 mM
-
-
Procedure:
-
In an Eppendorf tube, combine the biomolecule-alkyne and buffer.[5]
-
Add the fluorogenic azide.[5]
-
Add a premixed solution of CuSO₄ and ligand.[5]
-
Add aminoguanidine if desired.[5]
-
Initiate the reaction by adding sodium ascorbate.[5]
-
Close the tube to minimize oxygen exposure and mix gently.[5]
-
Allow the reaction to proceed for one hour.[5]
-
Measure the fluorescence intensity at the appropriate wavelength to determine the extent of the reaction.[5]
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Caption: Simplified catalytic cycle of the CuAAC reaction and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing side reactions with t-Boc-Aminooxy-pentane-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-pentane-azide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Click Chemistry Reaction | Inactive copper (I) catalyst in CuAAC. | Use a freshly prepared solution of a Cu(I) source like CuBr or generate Cu(I) in situ from CuSO₄ with a reducing agent such as sodium ascorbate (B8700270). Ensure all reagents are degassed to prevent oxidation of Cu(I).[1] |
| Steric hindrance around the alkyne or azide (B81097). | If using a sterically hindered alkyne, consider switching to a less hindered analog if possible. For strain-promoted azide-alkyne cycloaddition (SPAAC), ensure the cyclooctyne (B158145) is sufficiently reactive. | |
| Impure reagents. | Use reagents of high purity. Purify this compound if necessary. | |
| Premature Cleavage of t-Boc Group | Acidic reaction conditions. | The t-Boc group is labile in strong acids.[2][3] Avoid acidic conditions during the click chemistry step. If acidic conditions are unavoidable, consider a more acid-stable protecting group. |
| Prolonged heating in DMF with sodium azide. | Hydrolysis of DMF can generate formic acid, leading to t-Boc cleavage. Use freshly distilled DMF and keep reaction times as short as possible. | |
| Reduction of Azide Group | Presence of reducing agents. | Avoid common reducing agents like dithiothreitol (B142953) (DTT) or phosphines (unless performing a Staudinger ligation) in the reaction mixture when the azide needs to be preserved for click chemistry. |
| Strong acidic conditions during t-Boc deprotection. | Standard TFA deprotection can sometimes lead to azide reduction, particularly in the presence of certain scavengers. Use milder deprotection conditions or carefully select scavengers. | |
| Side Reactions During t-Boc Deprotection | Alkylation by the t-butyl cation. | The t-butyl cation generated during deprotection can alkylate nucleophilic residues.[4] Use scavengers like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) to trap the t-butyl cation. |
| Incomplete deprotection. | Ensure sufficient equivalents of acid and adequate reaction time. Monitor the reaction by TLC or LC-MS. | |
| Low Yield in Oxime Ligation | Suboptimal pH. | Oxime ligation is pH-dependent. The optimal pH is typically between 4 and 5 to facilitate protonation of the carbonyl group and ensure the aminooxy group is sufficiently nucleophilic. |
| Steric hindrance at the carbonyl group. | Ketones react more slowly than aldehydes. If possible, use an aldehyde for the ligation. | |
| Instability of the aldehyde/ketone partner. | Ensure the stability of the carbonyl-containing molecule under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional linker used for the sequential conjugation of two molecules.[5][6] The azide group allows for attachment to an alkyne-containing molecule via "click chemistry" (either copper-catalyzed or strain-promoted).[5][6] Following this, the t-Boc protecting group can be removed to reveal an aminooxy group, which can then be reacted with an aldehyde or ketone to form a stable oxime linkage.[7]
Q2: How should I store this compound?
A2: For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. The compound should be kept in a dry, dark place.
Q3: Is the t-Boc group stable under click chemistry conditions?
A3: Yes, the t-Boc group is generally stable under the neutral or slightly basic conditions used for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[8] However, it is sensitive to strong acids.
Q4: Can I perform the t-Boc deprotection and oxime ligation in one pot?
A4: While a one-pot procedure is theoretically possible, it is generally not recommended. The acidic conditions required for t-Boc deprotection are not optimal for oxime ligation. A sequential approach with a workup or buffer exchange step after deprotection is advised to ensure high yields for the oxime ligation step.
Q5: What are the advantages of using the aminooxy group for conjugation compared to a primary amine?
A5: The aminooxy group is a more potent nucleophile than a primary amine due to the "alpha effect".[9] It reacts specifically with aldehydes and ketones under mildly acidic conditions to form a highly stable oxime bond. This reaction is often more efficient and forms a more stable linkage compared to the Schiff base formed from a primary amine and a carbonyl group.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare stock solutions of all reagents. A typical concentration for the copper(II) sulfate is 20 mM, sodium ascorbate is 100 mM, and the ligand (THPTA or TBTA) is 50 mM.[10]
-
In a reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) in the chosen solvent system.
-
Add this compound (1.2 equivalents).
-
Add the copper(II) sulfate solution (0.1 equivalents) and the ligand solution (0.5 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol 2: t-Boc Deprotection
This protocol outlines the removal of the t-Boc group to expose the aminooxy functionality.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS))
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a scavenger such as TIS (1.2 equivalents) to the solution.
-
Add TFA (typically 20-50% v/v in DCM).[2]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified or used directly in the next step after appropriate workup (e.g., precipitation in cold ether).
Protocol 3: Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-containing molecule to an aldehyde or ketone.
Materials:
-
Deprotected aminooxy-containing conjugate from Protocol 2
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as catalyst, optional)
-
Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)
Procedure:
-
Dissolve the deprotected aminooxy-containing conjugate in the reaction buffer.
-
Add the aldehyde or ketone-containing molecule (1-1.5 equivalents).
-
If the reaction is slow, a catalyst such as aniline (10-100 mM) can be added.[11]
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by LC-MS.
-
The resulting oxime-linked conjugate can be purified by HPLC or other suitable chromatographic methods.
Visualizations
Caption: Experimental workflow for sequential conjugation.
Caption: Potential side reaction pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. axispharm.com [axispharm.com]
- 5. genelink.com [genelink.com]
- 6. t-Boc-Aminooxy-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 7. t-Boc-Aminooxy-PEG2-azide, 252378-68-0 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: t-Boc-Aminooxy-pentane-azide Conjugates
Welcome to the technical support center for t-Boc-Aminooxy-pentane-azide and its conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?
A1: The solubility of your conjugate is influenced by the collective physicochemical properties of its components. The this compound linker itself has components that can contribute to poor aqueous solubility. The tert-butoxycarbonyl (Boc) protecting group is hydrophobic and bulky.[1] The pentane (B18724) linker is a hydrocarbon chain, which is also hydrophobic in nature.[2] When this linker is conjugated to another hydrophobic molecule (e.g., a small molecule drug), the resulting conjugate can have significantly reduced solubility in aqueous media, leading to precipitation.
Q2: My reagent precipitated immediately upon addition to my aqueous reaction buffer. What is the first thing I should check?
A2: This is a common issue when working with hydrophobic reagents in aqueous systems. The most likely cause is that the reagent is not sufficiently soluble in the final buffer composition. While some linkers incorporate hydrophilic spacers like PEG to improve water solubility, highly concentrated solutions can still be problematic.[3][4] The recommended first step is to prepare a concentrated stock solution of the this compound reagent in a compatible, water-miscible organic solvent such as DMSO or DMF, where it is known to be soluble.[5] Then, add this stock solution to your aqueous reaction buffer dropwise, with vigorous vortexing or stirring, to ensure it disperses and remains dissolved.[3]
Q3: How can I use co-solvents to improve the solubility of my conjugate during a reaction?
A3: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of non-polar or poorly soluble compounds in aqueous solutions.[6][7] They work by reducing the overall polarity of the solvent system.[] For bioconjugation reactions, common co-solvents include DMSO, DMF, ethanol, and polyethylene (B3416737) glycol (PEG) of low molecular weight (e.g., PEG 400).[][9] It is crucial to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations can denature proteins or interfere with the reaction. Typically, starting with 5-10% (v/v) of a co-solvent is a good practice.[7][9]
Q4: Can adjusting the pH of my reaction buffer improve the solubility of my conjugate?
A4: Yes, pH adjustment can be a very effective strategy, particularly after the Boc group has been removed.[] The Boc group is typically removed under acidic conditions to yield a free aminooxy group.[5] This aminooxy group, along with other potential amine groups in your molecule, is basic and can be protonated at a lower pH (acidic conditions). This positive charge will significantly increase the hydrophilicity and aqueous solubility of the conjugate.[10][11] For this reason, pH modification is often used in combination with co-solvents for an even greater effect on solubility.[][12]
Q5: I've tried co-solvents and pH adjustment, but my conjugate is still precipitating. What other advanced strategies can I consider?
A5: If basic methods are insufficient, you may need to consider modifying the structure of your linker or employing other formulation techniques.
-
PEGylation: The most common and effective strategy is to use a linker that contains a hydrophilic polyethylene glycol (PEG) spacer.[13][14] PEG linkers of varying lengths are commercially available (e.g., t-Boc-Aminooxy-PEG3-azide) and they directly increase the overall water solubility of the final conjugate.[4][15]
-
Surfactants: The use of non-ionic surfactants can help solubilize hydrophobic molecules by forming micelles.[16] However, care must be taken as surfactants can interfere with downstream purification and analysis.
-
Hydrophilic Groups: If you are synthesizing your own linker, incorporating charged or polar functional groups, such as sulfonates or additional amino groups, can enhance water solubility.[14][17][18]
Q6: Does the t-Boc protecting group itself impact solubility, and what happens upon its removal?
A6: Yes, the t-Boc group is hydrophobic and its presence often contributes to the poor solubility of the initial linker or conjugate.[1] The deprotection process, which is typically achieved with a strong acid like trifluoroacetic acid (TFA), removes this group and exposes the more polar free aminooxy group.[19][20] This transformation generally increases the aqueous solubility of the molecule. However, the deprotection step itself can sometimes lead to precipitation if the newly formed product is not soluble in the deprotection solution. It may be necessary to perform the deprotection in a solvent system that can accommodate both the protected and deprotected forms, potentially using co-solvents like THF or TFE.[19][21]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Reagent or conjugate precipitates immediately upon addition to aqueous buffer. | The compound has low solubility in the aqueous buffer.[3] | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and add it dropwise to the reaction buffer while stirring vigorously.[3][5] |
| The final concentration of the reagent/conjugate is too high. | Reduce the final concentration of the reagent in the reaction mixture. | |
| Reaction yield is low, and precipitation is observed over time. | Poor solubility of one or more reactants limits their availability for the reaction.[3] | Add a minimal amount of a compatible co-solvent (e.g., 5-10% DMSO or DMF) to the reaction buffer to keep all components in solution.[9] |
| The pH of the reaction buffer is not optimal for solubility. | If your molecule has ionizable groups (e.g., amines), adjust the buffer pH to protonate them and increase solubility.[][22] | |
| Conjugate is soluble during the reaction but precipitates during purification (e.g., dialysis or buffer exchange). | The purification buffer is not suitable for maintaining conjugate solubility. | Add a small percentage of co-solvent (e.g., 1-5% DMSO) to the purification buffer. Ensure this is compatible with your purification method (e.g., SEC columns). |
| The conjugate is aggregating at high concentrations. | Perform purification with more dilute samples. After purification, store the final conjugate at the lowest practical concentration. | |
| Solubility issues persist even after trying co-solvents and pH adjustments. | The overall molecule is extremely hydrophobic. | Re-evaluate the linker design. Utilize a linker with a hydrophilic PEG spacer to fundamentally increase the aqueous solubility of the entire conjugate.[4][13][14] |
Experimental Protocols
Protocol 1: Improving Conjugate Solubility with a Co-solvent
This protocol describes the standard method for using a water-miscible organic co-solvent to prevent precipitation during a bioconjugation reaction.
-
Prepare Reagent Stock Solution: Dissolve the this compound or its conjugate to a high concentration (e.g., 10-100 mM) in anhydrous DMSO or DMF.[3]
-
Prepare Reaction Buffer: Prepare your aqueous reaction buffer (e.g., PBS, HEPES) at the desired pH.
-
Prepare Biomolecule Solution: Dissolve your protein, peptide, or other biomolecule in the reaction buffer to the desired final concentration.
-
Add Co-solvent (Optional Pre-addition): If significant precipitation is anticipated, you can add a small volume of the co-solvent (e.g., to a final concentration of 5-10% v/v) to the biomolecule solution before adding the linker.
-
Initiate Reaction: While vigorously stirring or vortexing the biomolecule solution, add the concentrated reagent stock solution dropwise. Do not add the organic stock solution all at once, as this can cause localized precipitation.
-
Monitor Reaction: Incubate the reaction under the desired temperature and time. Visually inspect for any signs of precipitation. If cloudiness appears, an additional small amount of co-solvent may be required, but this should be optimized carefully.
Protocol 2: pH Adjustment for Solubility Enhancement (Post-Boc Deprotection)
This protocol is for improving the solubility of conjugates after the t-Boc group has been removed, exposing the free aminooxy group.
-
Boc-Deprotection: Perform the deprotection of the t-Boc group according to your standard protocol, typically using an acid like TFA (e.g., 50% TFA in DCM).[20]
-
Solvent Removal: After the reaction is complete, remove the acid and solvent under vacuum.
-
Resuspend in Acidic Buffer: Instead of resuspending the crude product in a neutral buffer (e.g., PBS pH 7.4), first attempt to dissolve it in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0-5.5). The acidic pH will protonate the free aminooxy and other basic groups, increasing solubility.[10]
-
Neutralization: Once the conjugate is fully dissolved in the acidic buffer, you can slowly adjust the pH upwards for subsequent reaction steps (e.g., oxime ligation) by adding a basic solution (e.g., 1M HEPES, pH 8.0) dropwise. Monitor for any signs of precipitation as you approach the isoelectric point of the molecule.
-
Incorporate Co-solvents: If solubility is still limited even at an optimal pH, combine this method with Protocol 1 by using a buffer that contains a low percentage of a co-solvent.[]
Visual Guides
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Factors influencing conjugate solubility.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]
- 5. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. longdom.org [longdom.org]
- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
storage and handling of t-Boc-Aminooxy-pentane-azide to prevent degradation
This technical support center provides guidance on the proper storage and handling of t-Boc-Aminooxy-pentane-azide to prevent its degradation and ensure experimental success.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of reactivity in click chemistry reactions. | Degradation of the azide (B81097) functional group. | - Ensure the compound has been stored at -20°C in a tightly sealed container, protected from light. - Avoid repeated freeze-thaw cycles. - Do not use metal spatulas or instruments to handle the compound, as metal azides can form, which are unstable.[1][2][3] - Avoid contact with acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[1][4][5] |
| Failure of Boc deprotection or unexpected side products. | Degradation of the t-Boc protecting group or side reactions. | - Confirm that the deprotection is carried out under anhydrous acidic conditions.[6] - The t-Boc group is cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[7][8] - The tert-butyl cation generated during deprotection can alkylate nucleophilic residues.[9][10] Consider using scavengers like triethylsilane (TES) or anisole (B1667542) to trap the tert-butyl cation.[9] - Ensure the compound has not been exposed to high temperatures, which can also lead to deprotection.[11] |
| Reduced efficiency in forming oxime linkages. | Degradation of the aminooxy group. | - The aminooxy group is a strong nucleophile but can be sensitive to strong oxidizing or reducing agents.[12] - Ensure that the reaction with aldehydes or ketones is performed under appropriate pH conditions (typically around pH 4-5) to facilitate oxime formation without degrading the reactants. |
| Visible changes in the appearance of the compound (e.g., discoloration, clumping). | General decomposition of the compound due to improper storage. | - Discard the reagent as it may be significantly degraded. - Review storage procedures and ensure the compound is stored at -20°C in a dark, dry environment.[1][2][5] - For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light.[1] Storing under an inert atmosphere of argon or nitrogen is also recommended to prevent degradation from moisture and air.
Q2: Can I store this compound at 4°C for a short period?
Some sources suggest that short-term storage at 0-4°C for days to weeks is acceptable. However, for maximum stability, -20°C is always recommended.
Q3: Is it safe to handle this compound on the benchtop?
While this compound is shipped at ambient temperature, suggesting short-term stability, it is an organic azide and should be handled with caution.[2][13] It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust or aerosols.
Q4: What solvents are compatible with this compound?
The compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). However, it is critical to avoid halogenated solvents like dichloromethane and chloroform (B151607) in reactions involving azides , as this can lead to the formation of extremely unstable and explosive di- and tri-azidomethane.[1][2][13]
Q5: What are the primary degradation pathways for this molecule?
The three main points of potential degradation are the azide group, the t-Boc protecting group, and the aminooxy group.
-
Azide Group: Can be reduced to an amine or can decompose upon exposure to heat, light, or certain chemicals, potentially forming a reactive nitrene intermediate.[14][15]
-
t-Boc Group: This is an acid-labile protecting group.[8][16][17] Exposure to acidic conditions will cleave the group, generating a free amine and a tert-butyl cation, which can lead to side reactions.[9][10]
-
Aminooxy Group: While generally stable, this nucleophilic group can react with various electrophiles and may be sensitive to harsh reaction conditions.
Q6: Are there any specific chemicals I should avoid mixing with this compound?
Yes. Avoid contact with:
-
Strong acids: Can cleave the t-Boc group and protonate the azide, forming explosive hydrazoic acid.[4][5]
-
Heavy metals (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive metal azides.[2][3] Do not use metal spatulas for handling.
-
Strong reducing agents: Can reduce the azide group.
-
Halogenated solvents in reactions: Can form explosive di- and tri-azidomethane.[1][2][13]
Experimental Protocols
Currently, there are no standardized, published experimental protocols specifically for the stability testing of this compound. However, a general approach to assess stability would involve:
-
Sample Preparation: Prepare multiple aliquots of the compound under an inert atmosphere.
-
Condition Exposure: Store the aliquots under various conditions (e.g., different temperatures: -80°C, -20°C, 4°C, room temperature; different light conditions: dark vs. ambient light; different atmospheres: inert vs. air).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take one aliquot from each condition.
-
Purity and Integrity Analysis: Analyze the samples using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the percentage of the intact compound and detect the appearance of degradation products.
-
Mass Spectrometry (MS): To identify the mass of the parent compound and any potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify structural changes due to degradation.
-
-
Functional Assays: Test the performance of the stored compound in a standard click chemistry reaction and an oxime ligation reaction to assess its reactivity.
Data Presentation
The following table can be used to summarize the quantitative data from stability studies.
| Storage Condition | Time Point | Purity by HPLC (%) | Click Chemistry Reactivity (Relative to Control) | Oxime Ligation Reactivity (Relative to Control) |
| -20°C, Dark, Inert | 1 Month | |||
| 3 Months | ||||
| 6 Months | ||||
| 4°C, Dark, Inert | 1 Month | |||
| 3 Months | ||||
| 6 Months | ||||
| Room Temp, Dark, Air | 1 Week | |||
| 1 Month | ||||
| Room Temp, Light, Air | 1 Week | |||
| 1 Month |
Visualizations
Caption: Potential degradation and reaction pathways of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ucd.ie [ucd.ie]
- 14. Organic azide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Azide-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of azide-containing compounds. Due to their energetic nature and potential toxicity, handling and purifying these compounds requires special attention to safety and methodology.[1][2][3]
I. Critical Safety Precautions & Stability Assessment
Q1: What are the most critical safety precautions before starting any purification of an azide-containing compound?
A: Due to their potential for explosive decomposition and toxicity, stringent safety measures are paramount when working with azides.[1][3][4] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves. For potentially explosive azides, work behind a blast shield.[4][5]
-
Work Environment: All manipulations must be performed in a certified chemical fume hood.[4][5] Keep the work area tidy and clearly label all containers with "AZIDE" and other relevant hazard warnings.[2][4]
-
Handling: Never use metal spatulas or ground glass joints, as friction can trigger explosive decomposition.[4][5] Use plastic or ceramic spatulas instead.[4]
-
Scale: Always start with the smallest possible scale for your experiment.[2][5] Scaling up requires a thorough risk assessment.[4]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) (DCM) and chloroform, especially in the presence of sodium azide (B81097), as they can form extremely unstable di- and tri-azidomethane.[1][6][7]
-
Concentration: Avoid concentrating azide solutions using rotary evaporation or distillation, particularly for compounds with a low carbon-to-nitrogen ratio.[4][8]
Q2: How can I assess the stability of my organic azide before purification?
A: The stability of an organic azide is crucial for its safe handling.[4] Two widely accepted guidelines are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][4] It is important to evaluate each compound individually.[2][4] Generally, aliphatic azides are more stable than aromatic, olefinic, or carbonyl azides.[4][9]
Stability Assessment of Organic Azides
| Guideline | Formula / Rule | Stability & Handling Recommendations[1][2][4][5][7] |
| Carbon/Nitrogen Ratio | (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) | < 1: Never isolate. Can be generated in-situ as a transient intermediate and as the limiting reagent (max quantity: 1 g). |
| 1 to 3: Can be synthesized and isolated but should be stored in solution (< 1M) below room temperature (max quantity: 5 g). | ||
| ≥ 3: Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g). | ||
| "Rule of Six" | At least six carbon atoms (or atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1] | Renders the compound relatively safe to handle with appropriate safety procedures (max scale: < 20 g without further risk assessment).[4] |
II. Troubleshooting Purification Challenges
Q3: My azide compound appears to be decomposing on the silica (B1680970) gel column. What can I do?
A: Silica gel is acidic and can cause the decomposition of sensitive azide compounds.[4] Consider the following solutions:
-
Deactivate the Silica: Add 1-3% triethylamine (B128534) (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica gel.[4]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography.[10]
Q4: I have a low yield after aqueous workup. What are the likely causes and solutions?
A: Low yields after extraction can be due to several factors:
-
Incomplete Reaction: Ensure your reaction has gone to completion by TLC or another appropriate analytical method before starting the workup.[10]
-
Product Loss During Washes: If your azide has some water solubility, it can be lost in the aqueous layers. Minimize the volume of water used and perform back-extractions of the aqueous layers with your organic solvent.[10]
-
Emulsion Formation: Emulsions can trap your product. To break them, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
Q5: How can I remove the triphenylphosphine (B44618) oxide byproduct after a Staudinger reduction?
A: Triphenylphosphine oxide can be challenging to remove due to its polarity range. Here are a few strategies:
-
Chromatography: Careful column chromatography can separate the desired amine from the phosphine (B1218219) oxide. A gradient elution is often necessary.
-
Precipitation/Crystallization: In some cases, the phosphine oxide can be precipitated out of a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Cooling the solution can aid precipitation.
-
Acid-Base Extraction: If your product is a primary amine, you can perform an acid-base extraction. Extract the reaction mixture with an acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving the neutral phosphine oxide in the organic layer. Then, basify the aqueous layer and extract your amine back into an organic solvent.
III. Frequently Asked Questions (FAQs)
Q6: How do I visualize my azide compound on a Thin-Layer Chromatography (TLC) plate?
A: Many organic azides lack a UV chromophore, making them invisible under a UV lamp.[4] A reliable method is to use a chemical stain. A two-step process involving reduction of the azide to an amine followed by staining with ninhydrin (B49086) is effective for visualization as a colored spot.[4][11] Other general stains like potassium permanganate (B83412) can also be used, but they are less specific.[4]
Q7: What are the recommended eluent systems for column chromatography of azide compounds?
A: The choice of mobile phase depends on the polarity of your azide.
| Compound Type | Typical Mobile Phase (Eluent) System | Notes |
| Non-polar to moderately polar azides | Hexane / Ethyl Acetate[4] | A very common and versatile system. |
| Petroleum Ether / Ethyl Acetate[4] | Similar to Hexane/EtOAc. | |
| More polar azides | Dichloromethane / Methanol[4] | Use with caution due to potential reactivity with azide reagents.[4] Better for chromatography than for the reaction itself.[4] |
| Acid-sensitive azides | Hexane / Ethyl Acetate with 1-3% Triethylamine (TEA)[4] | The TEA deactivates acidic sites on the silica gel.[4] |
Q8: How should I quench unreacted sodium azide in my reaction mixture?
A: Excess sodium azide can be quenched by reacting it with nitrous acid, which is generated in situ.[12][13] This should be done in a fume hood as toxic nitrogen oxides are released.[13][14]
-
Dilute the reaction mixture with water to ensure the concentration of sodium azide is below 5%.[13][14]
-
Add a 20% aqueous solution of sodium nitrite (B80452) (1.5 g of sodium nitrite per gram of sodium azide).[13][14]
-
Slowly add a 20% aqueous solution of sulfuric acid until the solution is acidic and gas evolution ceases.[13][14]
-
Test for excess nitrite with starch-iodide paper (a blue color indicates the quench is complete).[13][14]
Q9: What are the key considerations for purifying products from a Click Chemistry reaction?
A: Click chemistry reactions are designed to be high-yielding and produce minimal byproducts, simplifying purification.[15][16][17] Often, non-chromatographic methods like precipitation, crystallization, or simple filtration are sufficient.[15][16] If copper catalysts were used, it may be necessary to remove residual copper, which can sometimes be achieved by washing with an aqueous solution of a chelating agent like EDTA or by passing the product through a small plug of silica. Paramagnetic copper impurities can sometimes interfere with NMR analysis.[18]
IV. Experimental Protocols & Visualizations
General Troubleshooting Workflow for Azide Purification
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ucd.ie [ucd.ie]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 10. benchchem.com [benchchem.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SPAAC Reactions with t-Boc-Aminooxy-pentane-azide
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using t-Boc-Aminooxy-pentane-azide. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for efficient and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1][2][3] It contains an azide (B81097) group that readily participates in SPAAC reactions with strained cyclooctynes like DBCO, BCN, or DIFO.[1][2] Additionally, it possesses a t-Boc protected aminooxy group.[1][2][3] Following deprotection of the Boc group under mild acidic conditions, the resulting free aminooxy group can react with aldehydes or ketones to form a stable oxime linkage.[1][2][4][5] This dual functionality makes it a versatile tool in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis.[6]
Q2: My SPAAC reaction with this compound is slow. What are the common causes and how can I increase the reaction rate?
A2: Slow reaction rates in SPAAC are a common issue and can be attributed to several factors. Key areas to investigate include suboptimal reactant concentration, inappropriate solvent choice, non-ideal pH or temperature, and the inherent reactivity of the chosen cyclooctyne (B158145). To accelerate the reaction, consider increasing the concentration of one or both reactants, screening different solvents or buffer systems, adjusting the pH (typically towards slightly basic conditions), and potentially increasing the temperature if your molecules are stable.[7][8]
Q3: Which cyclooctyne should I choose for the fastest reaction with this compound?
Q4: What is the optimal solvent for SPAAC reactions with this linker?
A4: SPAAC reactions are compatible with a wide range of solvents, including aqueous buffers (PBS, HEPES) and organic solvents (DMSO, DMF, acetonitrile), or mixtures thereof.[7] Notably, aqueous solvent systems have been reported to accelerate SPAAC reactions.[9] The ideal solvent will depend on the solubility of your specific substrates. For biomolecule conjugation, aqueous buffers are preferred. It is recommended to keep the concentration of organic co-solvents below 10-15% to prevent denaturation of proteins.[8]
Q5: How do pH and temperature affect the reaction rate?
A5: Generally, SPAAC reaction rates increase with higher pH, with a range of 7-9 often being optimal for bioconjugation.[7][11][12] However, the stability of your biomolecule at elevated pH must be considered.[12] Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, provided your reactants are thermally stable.[8][11]
Q6: Can the t-Boc protecting group be cleaved during the SPAAC reaction?
A6: The t-Boc group is generally stable under the neutral to slightly basic conditions typically used for SPAAC reactions. It is cleaved under mild acidic conditions.[1][2] Therefore, unintentional deprotection during the SPAAC reaction is unlikely unless the reaction is performed at a low pH.
Troubleshooting Guide
This guide provides solutions to common problems encountered during SPAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Low Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and the cyclooctyne.[8] 2. Suboptimal Solvent: The chosen solvent may not be ideal for the solubility of reactants or for promoting the reaction. 3. Non-ideal pH or Temperature: The reaction conditions may not be optimized for the specific reactants.[7][11] 4. Low Reactivity of Cyclooctyne: The chosen cyclooctyne may have inherently slow kinetics.[9] | 1. Increase the concentration of the limiting reagent. If solubility is an issue, explore different solvent systems. 2. Screen different solvents or buffer systems. Consider aqueous buffers or mixtures of organic solvents with water.[7][9] 3. Optimize the pH of the reaction buffer (try a range from 7.0 to 8.5). If thermally stable, increase the reaction temperature (e.g., to 37°C).[7][8][11] 4. Switch to a more reactive cyclooctyne, such as a DIFO or BCN derivative.[7][10] |
| Presence of Side Products | 1. Instability of Reactants: The cyclooctyne or the target molecule may be degrading under the reaction conditions. 2. Non-specific Reactions: While rare for SPAAC, the cyclooctyne could potentially react with other functional groups, especially if the reaction is forced under harsh conditions. | 1. Ensure the purity and stability of your starting materials. Consider the stability of highly reactive cyclooctynes over the course of the experiment. 2. Confirm the bioorthogonality of your system. If non-specific labeling is suspected, consider using a less reactive cyclooctyne under milder conditions. |
| Difficulty in Product Purification | 1. Excess Reagents: Unreacted azide or cyclooctyne can co-elute with the desired product. 2. Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging. | 1. Use a slight excess (1.1-1.5 equivalents) of one reagent to drive the reaction to completion and simplify purification. If necessary, use a quenching reagent to react with the excess cyclooctyne.[8] 2. Optimize your purification method. Consider different chromatography techniques (e.g., size exclusion, ion exchange, reverse phase) or precipitation methods. |
| Low Product Yield | 1. Inaccurate Quantification of Reactants: Incorrect starting concentrations will lead to suboptimal stoichiometry. 2. Degradation of Product: The final conjugate may not be stable under the reaction or purification conditions. | 1. Accurately determine the concentration of your stock solutions before starting the reaction. 2. Ensure that the reaction and purification conditions are compatible with the stability of your final product. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol outlines a general method for conjugating an azide-modified molecule (e.g., a protein) with a cyclooctyne-functionalized molecule using this compound as the azide source.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in an appropriate solvent.
-
Prepare the azide-modified biomolecule in an amine-free buffer (e.g., PBS or HEPES, pH 7.4). Note: Avoid buffers containing sodium azide as it can interfere with the reaction.[13]
-
-
Conjugation Reaction:
-
To the solution of the azide-modified biomolecule, add the desired molar excess of the cyclooctyne-functionalized molecule.
-
Initiate the reaction by adding the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein stability.[9]
-
Incubate the reaction mixture at room temperature or 37°C with gentle mixing. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
-
Reaction Monitoring (Optional):
-
The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE (for proteins), or NMR.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials.
-
Protocol 2: Monitoring SPAAC Reaction Progress by ¹H NMR
This protocol provides a framework for monitoring the kinetics of a SPAAC reaction in a controlled setting.
-
Sample Preparation:
-
Prepare stock solutions of this compound and the chosen cyclooctyne in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
In an NMR tube, combine the stock solutions to achieve the desired final concentrations. It is often beneficial to have one reactant in excess to simplify the kinetic analysis to pseudo-first-order.[14]
-
Add a known concentration of an internal standard with a signal that does not overlap with the reactant or product signals.[14]
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals immediately after mixing. The frequency of data collection will depend on the expected reaction rate.[14]
-
-
Data Analysis:
-
Process the NMR spectra.
-
Integrate the signals corresponding to a unique proton on one of the reactants and a unique proton on the product.[14]
-
Normalize these integrals to the integral of the internal standard.[14]
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.[14]
-
Visualizations
Caption: Workflow for optimizing SPAAC reaction times.
Caption: Troubleshooting logic for slow SPAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-pentane-azide_新研博美 [xinyanbm.com]
- 4. medkoo.com [medkoo.com]
- 5. t-Boc-Aminooxy-PEG1-azide, CAS 2100306-67-8 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[1][2] In bioconjugation, this happens when the three-dimensional structure of a biomolecule (like a protein or antibody) or the bulkiness of a labeling molecule physically blocks the reactive groups from coming into proximity to form a covalent bond.[1][3] This can be due to the target functional group being buried within the protein's folded structure or shielded by neighboring chemical groups.[1][4]
Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?
A: Several signs can point to steric hindrance issues in your experiment:
-
Low Conjugation Yield: The final amount of your desired bioconjugate is significantly lower than expected, even when using an excess of reagents.[1]
-
Incomplete Conjugation: Despite providing a surplus of the labeling reagent, the target biomolecule is not fully conjugated.[1]
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface instead of the desired location.[1]
-
Protein Aggregation and Precipitation: Modification at highly accessible sites can sometimes alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: How can I assess the accessibility of a target site on my protein before starting a conjugation reaction?
A: Evaluating the accessibility of a target residue is a crucial step to preempt potential steric hindrance issues. Here are a few approaches:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are located on the surface and are likely available for reaction.[1]
-
Site-Directed Mutagenesis: If you have a specific site in mind, you can introduce a reactive amino acid (like cysteine) at that position and then test its reactivity in a small-scale conjugation experiment.[1]
-
Mass Spectrometry: Techniques like mass spectrometry can provide valuable information about the surface topology of a protein, helping to identify accessible regions.[1]
Q4: What is the role of linkers and spacers in mitigating steric hindrance?
A: Linkers and spacers are chemical bridges that connect the biomolecule to the label or another molecule of interest. They play a critical role in overcoming steric hindrance by:
-
Increasing Distance: A longer linker arm provides greater physical separation between the two conjugated molecules, reducing the likelihood of a steric clash.[1][5]
-
Enhancing Flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), allow the reactive group to have a greater range of motion, making it easier to access hindered sites.[6][7]
-
Improving Solubility: Hydrophilic linkers can also improve the solubility of the final conjugate, which is particularly important when working with hydrophobic molecules.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure. | 1. Introduce a Spacer Arm: Use a crosslinker with a longer and more flexible spacer arm, such as a PEG-based linker, to extend the reach of the reactive group.[1][6] 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine.[1] 3. Partial Denaturation: In some cases, mild and reversible denaturation can expose buried residues. This should be approached with caution to prevent irreversible protein unfolding.[1] |
| Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from approaching each other. | 1. Optimize Linker Length: Experiment with a variety of linker lengths to determine the optimal distance for efficient conjugation without negatively impacting the activity of the components.[1][8] 2. Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels.[1] |
| Suboptimal Reaction Conditions: The pH, temperature, or concentration of reactants may not be ideal for the specific conjugation chemistry, exacerbating steric hindrance effects. | 1. Optimize Reaction pH: The reactivity of certain amino acid side chains is pH-dependent. For example, the thiol group of cysteine is more reactive at a higher pH.[9] Conduct small-scale experiments across a pH range to find the optimal condition for your specific protein. 2. Adjust Reaction Temperature: Increasing the temperature can sometimes provide the necessary energy to overcome small steric barriers. However, be cautious of protein denaturation at higher temperatures.[9] 3. Increase Reagent Concentration: A higher concentration of the labeling reagent can increase the likelihood of a successful reaction. This should be balanced against the risk of non-specific labeling.[9] |
Problem 2: Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Presence of Multiple, More Accessible Reactive Sites: The labeling reagent reacts with other, more exposed functional groups on the protein surface in addition to the intended target. | 1. Utilize Site-Specific Conjugation Techniques: Employ methods that target unique functional groups or engineered sites on the protein. This can involve incorporating unnatural amino acids or using enzymatic ligation methods.[10] 2. Blocking Agents: If possible, use a reversible blocking agent to protect more reactive, non-target sites during the conjugation reaction. |
| Hydrophobic Interactions: Non-specific binding can be driven by hydrophobic interactions between the labeling reagent and the protein. | 1. Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as PEG, can reduce non-specific binding by minimizing hydrophobic interactions.[11] |
Quantitative Data Summary
The choice of linker can significantly influence the efficiency of bioconjugation and the properties of the final product. The following tables provide a summary of how linker length and composition can affect experimental outcomes.
Table 1: Impact of Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Linker Length (PEG units) | Average DAR |
| Maleimide-PEG-NHS | 4 | 3.5 |
| Maleimide-PEG-NHS | 8 | 3.8 |
| Maleimide-PEG-NHS | 12 | 3.9 |
| Maleimide-PEG-NHS | 24 | 4.0 |
This table summarizes representative data on how increasing PEG linker length can lead to a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), likely by reducing steric hindrance around the conjugation site.
Table 2: Influence of Linker Composition on Conjugation Efficiency
| Linker Backbone | Reactive Groups | Relative Conjugation Efficiency (%) |
| Aliphatic (C6) | NHS-ester | 65 |
| PEG (4 units) | NHS-ester | 85 |
| PEG (12 units) | NHS-ester | 95 |
This table illustrates that hydrophilic PEG linkers generally lead to higher conjugation efficiencies compared to more hydrophobic aliphatic linkers of similar length, which can be attributed to reduced non-specific binding and improved solubility of the reagents.
Experimental Protocols
Here are detailed methodologies for key experiments relevant to addressing steric hindrance in bioconjugation.
Protocol 1: NHS Ester-Mediated Amine Labeling
This protocol describes a general method for conjugating an NHS-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-ester functionalized molecule (e.g., NHS-PEG-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Methodology:
-
Prepare Protein Solution: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris or glycine).
-
Prepare NHS-Ester Solution: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted labeling reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.[3]
Protocol 2: Maleimide-Mediated Thiol Labeling
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Methodology:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide (B117702).[3]
-
Prepare Maleimide Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size exclusion chromatography or a desalting column to remove unreacted reagents.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC.[3]
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A workflow for troubleshooting low bioconjugation yields due to steric hindrance.
Logic Diagram for Overcoming Steric Hindrance
Caption: Key strategies for overcoming steric hindrance in bioconjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Conjugation with t-Boc-Aminooxy-pentane-azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming successful conjugation with t-Boc-Aminooxy-pentane-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive ends?
A1: this compound is a bifunctional linker molecule. It contains two reactive functional groups:
-
A t-Boc protected aminooxy group: This end reacts with aldehydes or ketones on a target molecule (e.g., a protein, peptide, or other biomolecule) to form a stable oxime bond.[1][2][3] The tert-butyloxycarbonyl (t-Boc) is a protecting group that can be removed under mild acidic conditions to reveal a free amine if further modification is desired.[1][2][3]
-
An azide (B81097) group (-N3): This group is used in "click chemistry," most commonly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with an alkyne-modified molecule.[1][2][3][4] This allows for the sequential or orthogonal ligation of two different molecules.
Q2: How can I confirm that the oxime ligation has occurred?
A2: Successful oxime ligation can be confirmed using several analytical techniques that detect the change in molecular weight and physicochemical properties of the modified molecule. The most common methods include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the linker.
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the characteristic chemical shifts of the newly formed oxime bond.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For a qualitative assessment of the increase in molecular weight of protein conjugates.
Q3: What is the expected mass increase after conjugation with this compound?
A3: Upon successful conjugation to an aldehyde or ketone, the this compound linker will add a specific mass to your target molecule. The molecular weight of this compound is 257.32 g/mol . The conjugation reaction (oxime formation) involves the loss of a water molecule (H₂O, 18.02 g/mol ).
Therefore, the net mass increase will be:
Mass of linker - Mass of water = 257.32 g/mol - 18.02 g/mol = 239.30 g/mol
This mass shift can be precisely measured using mass spectrometry.
Troubleshooting Guide: Oxime Ligation
This guide addresses common issues encountered during the oxime ligation step with this compound.
Issue 1: Low or No Conjugation Product Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4 and 5.[5] If your biomolecule is sensitive to acidic conditions and the reaction must be performed at a neutral pH (6.5-7.5), the reaction rate will be significantly slower.[5][6] Solution: If possible, adjust the pH to the 4-5 range. If neutral pH is required, a catalyst is highly recommended.[5] |
| Inefficient or Absent Catalyst | At neutral pH, the formation of an oxime bond is often slow.[5][7] Solution: The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, can significantly accelerate the reaction rate.[5][8][9] p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA) have been shown to be more efficient catalysts than aniline in some cases.[5][10][11] |
| Low Reactant Concentration | Oxime ligation kinetics are concentration-dependent.[5] If the concentration of your biomolecule or the linker is too low, the reaction will be slow and may not go to completion. Solution: Increase the concentration of one or both reactants if possible. |
| Reactant Instability | The aminooxy group can be reactive and may degrade over time. The linker should be stored properly, protected from moisture and light. Aldehyde or ketone functionalities on the target molecule may also be unstable. Solution: Use freshly prepared or properly stored reagents. Ensure the purity of your starting materials. |
| Steric Hindrance | Aldehydes are generally more reactive than ketones in oxime ligations due to less steric hindrance.[5] If your target molecule contains a sterically hindered ketone, the reaction will be inherently slower. Solution: Increase the reaction time, temperature (if the biomolecule is stable), or the concentration of the catalyst. |
| Side Reactions | Impurities in solvents or reagents can lead to unwanted side reactions that consume your starting materials.[5] For example, acetone (B3395972) is a ketone and can react with the aminooxy group. Solution: Use high-purity, fresh solvents and reagents. Avoid using solvents that contain aldehydes or ketones. |
Issue 2: Difficulty in Purifying the Conjugate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | If the reaction has not gone to completion, you will have a mixture of starting material and product, which can be difficult to separate. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or MS) to ensure it has reached completion before proceeding with purification. |
| Poor Resolution in HPLC | The conjugated and unconjugated species may have similar retention times, leading to co-elution. Solution: Optimize the HPLC method. For peptides and proteins, a C18 or C4 reversed-phase column is often used.[12][13] Adjust the gradient steepness, flow rate, or mobile phase composition (e.g., using a different ion-pairing agent) to improve separation.[14][15] |
| Product Precipitation | The conjugate may have different solubility properties than the starting material and could precipitate out of solution. Solution: Perform the reaction in a suitable buffer and consider the final concentration of the product. If precipitation occurs during purification, adjust the mobile phase composition. |
Experimental Protocols & Data Presentation
Confirmation of Conjugation
A general workflow for confirming successful conjugation is outlined below.
Caption: Workflow for oxime ligation and confirmation.
Quantitative Data Summary
Table 1: Catalyst Efficiency in Oxime Ligation
| pH | Catalyst | Relative Rate Enhancement | Reference(s) |
| 4.5 | Aniline (100 mM) | Up to 400-fold | [5] |
| 7.0 | None | Very slow | [5][7] |
| 7.0 | Aniline (100 mM) | Up to 40-fold | [5] |
| 7.0 | p-Phenylenediamine (10 mM) | ~19-fold faster than aniline | [8] |
| 7.0 | m-Phenylenediamine (mPDA) | ~2.5 times more efficient than aniline at the same concentration | [11] |
Table 2: Expected Analytical Changes Post-Conjugation
| Analytical Technique | Expected Observation |
| Mass Spectrometry (ESI-MS) | An increase in mass of 239.30 Da per conjugation event. |
| Reversed-Phase HPLC (RP-HPLC) | A noticeable shift in retention time . For hydrophobic linkers, this is often an increase in retention time on C18 or C4 columns.[12][13] |
| ¹H NMR Spectroscopy | Appearance of new signals corresponding to the protons of the linker and a characteristic downfield shift of the proton attached to the carbon of the newly formed C=N oxime bond (typically in the 6.5-8.0 ppm range for aldoximes). |
Detailed Methodologies
1. Mass Spectrometry Analysis of Conjugates
-
Objective: To determine the molecular weight of the conjugate and confirm the addition of the this compound linker.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography) to remove non-volatile salts from the reaction buffer.
-
Reconstitute the sample in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Analysis:
-
Acquire the mass spectrum of the intact conjugate.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
Compare the mass of the conjugate to the mass of the starting material. The mass difference should correspond to the theoretical mass addition of the linker (239.30 Da).
-
Caption: Mass spectrometry workflow for conjugate analysis.
2. HPLC Analysis and Purification
-
Objective: To separate the conjugate from the unreacted starting materials and other impurities and to confirm a change in hydrophobicity.
-
Instrumentation: HPLC system with a UV detector and a fraction collector.
-
Column: Reversed-phase C18 or C4 column (e.g., 5 µm particle size, 100-300 Å pore size).[14]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
Dissolve the crude reaction mixture in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the components using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[14]
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides or 280 nm for proteins).
-
The conjugate should elute at a different retention time than the starting material. Collect the fractions corresponding to the product peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.
-
Caption: HPLC purification and analysis workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2496687-07-9 | BroadPharm [broadpharm.com]
- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellmosaic.com [cellmosaic.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
stability issues of the final conjugate under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered with final conjugates during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked questions (FAQs)
Q1: What are the most common stability issues observed in final conjugates?
The most prevalent stability issues encountered with final conjugates, particularly antibody-drug conjugates (ADCs), include:
-
Aggregation: The conjugate molecules clump together to form larger, often inactive and potentially immunogenic, aggregates.[1][2][3] This can be triggered by factors such as high hydrophobicity of the payload, high drug-to-antibody ratio (DAR), suboptimal buffer conditions (e.g., pH, ionic strength), elevated temperatures, and repeated freeze-thaw cycles.[1][4]
-
Degradation: The conjugate can break down, leading to loss of activity. This can involve fragmentation of the antibody component or chemical degradation of the linker and payload.[2][3] Forced degradation studies are often employed to intentionally break down a molecule to understand its degradation pathways.[5][6]
-
Premature Payload Release: The cytotoxic drug is cleaved from the antibody before reaching the target site. This can lead to off-target toxicity and reduced efficacy.[1][7] The stability of the linker is a critical factor in preventing premature release.[7][8]
-
Deconjugation: The payload detaches from the antibody. This can occur through mechanisms like retro-Michael reaction for thiosuccinimide linkers, leading to the release of the conjugated molecule.
Q2: What factors influence the stability of a final conjugate?
Several factors can significantly impact the stability of a final conjugate:
-
Linker Technology: The choice of linker, whether cleavable or non-cleavable, plays a crucial role.[7][8] Cleavable linkers are designed to release the payload under specific conditions (e.g., low pH in lysosomes), while non-cleavable linkers release the payload upon degradation of the antibody.[1] The chemical structure of the linker directly affects its stability in circulation.[8]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the conjugate, leading to a higher propensity for aggregation.[1] Pharmacokinetic analysis has shown that conjugates with a very high average DAR (e.g., 9-10) can exhibit rapid clearance from the body.[9][10]
-
Conjugation Chemistry: The method used to attach the payload to the antibody can influence stability. For instance, conjugation to cysteine residues through maleimide (B117702) chemistry has been a widely used method.[11]
-
Storage and Formulation Conditions: Temperature, pH, buffer composition, and the presence of cryoprotectants are critical for maintaining conjugate stability.[8] Most conjugates are best stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[2] Lyophilization (freeze-drying) is often used to improve long-term stability, but the process itself can introduce stress.[12][13]
-
Batch-to-Batch Variability: Inconsistencies in raw materials, reagent purity, or experimental conditions can lead to variations in the stability of different batches of the same conjugate.[14][15][16]
Troubleshooting Guides
Issue 1: My conjugate is showing signs of aggregation.
Symptoms:
-
Visible precipitation or cloudiness in the solution.
-
Increased high molecular weight species observed by size-exclusion chromatography (SEC).
-
Inconsistent results in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity | The payload or the conjugate itself may be highly hydrophobic, leading to self-association. Consider using a more hydrophilic linker or payload if possible during the design phase.[8] |
| Suboptimal Buffer Conditions | The pH, ionic strength, or buffer components may not be optimal for your specific conjugate. Perform a buffer screen to identify conditions that enhance solubility and stability. This can involve varying the pH and including stabilizing excipients. |
| High Protein Concentration | Concentrated solutions can increase the likelihood of intermolecular interactions and aggregation. Try working with a lower protein concentration if your experimental protocol allows. |
| Repeated Freeze-Thaw Cycles | This can cause denaturation and aggregation. Aliquot your conjugate into single-use vials to avoid multiple freeze-thaw cycles.[2] |
| Inappropriate Storage Temperature | Storing at a temperature that is too high can accelerate aggregation. Ensure storage at the recommended temperature, typically -20°C or -80°C.[2] |
Issue 2: I am observing premature release of the payload.
Symptoms:
-
Detection of free payload in the supernatant by techniques like HPLC or LC-MS.
-
Reduced efficacy in cell-based assays.
-
Increased off-target toxicity in in vivo experiments.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Linker Instability | The linker may not be stable enough under the experimental conditions (e.g., in plasma). Consider using a more stable linker technology. Non-cleavable linkers generally offer higher plasma stability.[1] |
| Inappropriate Buffer pH | Some linkers, like hydrazones, are pH-sensitive and may cleave at a non-optimal pH.[17] Ensure the buffer pH is within the stable range for your specific linker. |
| Enzymatic Cleavage | If using a peptide-based cleavable linker, it might be susceptible to cleavage by proteases present in your experimental system.[7] Ensure the purity of your reagents and consider adding protease inhibitors if appropriate. |
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-labile (hydrolyzes at low pH) | Moderate | Stability is pH-dependent; can be influenced by the specific chemical structure.[17] |
| Disulfide | Reduction of disulfide bond | Variable | Stability can be tuned by modifying the steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., by Cathepsin B) | High | Efficacy depends on the expression level of the target protease in the tumor.[7] |
| β-Glucuronide | Enzyme-cleavable (by β-glucuronidase) | High | Dependent on the presence of β-glucuronidase in the tumor microenvironment.[7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | In Vitro Potency | Pharmacokinetics (Clearance) | Tendency for Aggregation |
| Low (e.g., 2) | Lower | Slower | Lower |
| Optimal (e.g., 3-4) | High | Moderate | Moderate |
| High (e.g., >8) | May plateau or decrease | Faster | Higher[1] |
Note: The optimal DAR can vary depending on the specific antibody, payload, and linker.[9][10]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugate and the rate of payload deconjugation in plasma.[7]
Methodology:
-
Incubate the conjugate at a final concentration of 100 µg/mL in plasma (e.g., human, mouse) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.
-
Analyze the samples to quantify the amount of intact conjugate and released payload.
-
Analysis: Use techniques like ELISA to measure the concentration of conjugated antibody and total antibody. The difference between these values indicates the extent of drug deconjugation.[7] Alternatively, use LC-MS to determine the average DAR at each time point; a decrease in DAR over time signifies linker cleavage.[17]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways to establish the intrinsic stability of the conjugate.[5][6]
Methodology:
-
Expose the conjugate to a variety of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C).[18]
-
pH Stress: Incubate in acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) buffers.
-
Oxidative Stress: Treat with an oxidizing agent like hydrogen peroxide.
-
Photostability: Expose to UV and visible light.
-
-
Include a control sample stored under normal conditions.
-
Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the stressed samples and the control using a suite of analytical methods, such as SEC (for aggregation and fragmentation), RP-HPLC (for purity), and LC-MS (for identification of degradation products).
Visualizations
Caption: Troubleshooting workflow for conjugate stability issues.
Caption: Experimental workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. cytekbio.com [cytekbio.com]
- 15. benchchem.com [benchchem.com]
- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 17. benchchem.com [benchchem.com]
- 18. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to t-Boc-Aminooxy-pentane-azide and Other Aminooxy Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the field of bioconjugation, profoundly influencing the stability, efficacy, and pharmacokinetic profile of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs). Aminooxy linkers, which form highly stable oxime bonds with carbonyl groups, represent a key class of reagents for site-specific modification of biomolecules. This guide provides an objective comparison of t-Boc-Aminooxy-pentane-azide with other commonly used aminooxy linkers, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research and development endeavors.
Introduction to Aminooxy Linkers
Aminooxy-containing molecules react with aldehydes or ketones under mild acidic to neutral conditions (pH 4.5-7.5) to form a stable oxime linkage.[1] This bioorthogonal reaction is highly chemoselective, proceeding with high efficiency in aqueous environments without interfering with other functional groups present in biological systems.[2] The exceptional stability of the oxime bond, particularly when compared to hydrazone and imine linkages, makes it a preferred choice for constructing robust bioconjugates intended for in vivo applications.[1]
This compound is a heterobifunctional linker that offers the versatility of two distinct reactive handles. The Boc-protected aminooxy group, upon deprotection, allows for conjugation to carbonyl-containing biomolecules. The terminal azide (B81097) group enables covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[3] This dual functionality is particularly advantageous for multi-step labeling or the construction of complex architectures.
Comparative Performance of Aminooxy Linkers
The performance of an aminooxy linker is influenced by several factors, including the nature of the spacer connecting the reactive groups. Here, we compare the properties of this compound, a short-chain alkyl linker, with its commonly used polyethylene (B3416737) glycol (PEG)-containing counterparts.
Physicochemical Properties
The spacer arm of a linker dictates its solubility and steric properties, which in turn affect the characteristics of the final bioconjugate.
| Property | This compound | t-Boc-Aminooxy-PEGn-azide | Rationale & Implications |
| Hydrophobicity | Higher | Lower (increases with PEG length) | The pentyl chain is hydrophobic. PEG chains are highly hydrophilic, which can improve the solubility of the linker and the resulting bioconjugate, reducing the risk of aggregation, especially with hydrophobic payloads.[4][5] |
| Steric Hindrance | Lower | Higher (increases with PEG length) | The shorter pentane (B18724) chain offers less steric bulk, which may allow for more efficient conjugation in sterically hindered environments. Conversely, the longer, flexible PEG chains can provide better separation between the conjugated molecules, potentially preserving their individual activities. |
| Flexibility | Moderate | High | The pentyl chain has some rotational freedom, but PEG linkers are significantly more flexible, which can be advantageous for optimizing the spatial orientation of conjugated moieties. |
Reaction Kinetics and Efficiency
While direct comparative kinetic data for this compound is limited, the principles of chemical reactivity allow for a qualitative comparison. The rate of oxime ligation is influenced by factors such as pH, the electronic nature of the carbonyl group, and the presence of catalysts like aniline (B41778).[6] The structure of the aminooxy linker itself can also play a role.
| Parameter | This compound | t-Boc-Aminooxy-PEGn-azide | Key Considerations |
| Oxime Ligation Rate | Potentially faster in some contexts | May be slightly slower due to steric hindrance | The less bulky pentane spacer might experience less steric hindrance, potentially leading to faster initial reaction rates. However, the increased solubility of PEGylated linkers in aqueous buffers can enhance the effective concentration of the reactants, thereby improving overall reaction efficiency. The reaction rate is highly dependent on the specific reaction conditions and the nature of the biomolecule. |
| Click Chemistry Rate | Standard | Standard | The azide functionality is expected to have similar reactivity in both types of linkers, primarily influenced by the choice of alkyne partner (e.g., terminal alkyne for CuAAC, cyclooctyne (B158145) for SPAAC) and reaction conditions. |
| Overall Conjugation Efficiency | High | High | Both linker types are capable of achieving high conjugation yields. The choice may depend on the specific requirements of the application, such as the need for enhanced solubility or a more compact linkage. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these linkers.
Protocol 1: General Procedure for Oxime Ligation
This protocol describes the conjugation of an aminooxy linker to an aldehyde-containing biomolecule, such as an antibody with oxidized glycans.
-
Generation of Aldehyde Groups on the Antibody:
-
Dissolve the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate on ice for 30 minutes in the dark.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess periodate (B1199274) and buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[1]
-
-
Deprotection of this compound (if applicable):
-
The Boc protecting group can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) prior to conjugation. For direct use of the deprotected form, proceed to the next step.
-
-
Oxime Ligation:
-
Dissolve the aminooxy linker in an appropriate solvent (e.g., DMSO).
-
Add the aminooxy linker solution to the aldehyde-containing antibody solution at a molar excess (e.g., 10-20 fold).
-
If desired, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction.[6]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove excess linker and catalyst by size-exclusion chromatography or dialysis.
-
Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the oxime linkage in a biological matrix.
-
Incubation:
-
Incubate the bioconjugate in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Processing:
-
At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the presence of the released payload or linker-payload complex using LC-MS/MS.
-
Quantify the amount of intact conjugate remaining at each time point by methods such as ELISA or hydrophobic interaction chromatography (HIC).
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time to determine the in vitro half-life of the conjugate.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key concepts in the application of these linkers.
Conclusion
Both this compound and its PEGylated counterparts are powerful tools for the construction of well-defined bioconjugates. The choice between a short alkyl chain linker and a PEGylated linker is a critical design consideration that should be guided by the specific application and the desired properties of the final product. This compound offers a more compact and potentially less sterically hindered linkage, which may be advantageous in certain contexts. In contrast, PEGylated aminooxy linkers provide enhanced hydrophilicity, which can be crucial for improving the solubility, stability, and pharmacokinetic profile of bioconjugates, particularly in the development of antibody-drug conjugates with hydrophobic payloads.[7] Careful consideration of the trade-offs between hydrophobicity, steric hindrance, and the overall biophysical properties of the resulting conjugate will enable the rational selection of the optimal aminooxy linker for a given bioconjugation challenge.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Unveiling Conjugation: A Comparative Guide to Mass Spectrometry for Site Validation
The precise attachment of a cytotoxic payload to a monoclonal antibody is a critical determinant of the safety and efficacy of Antibody-Drug Conjugates (ADCs). Validating the specific amino acid residues where this conjugation occurs is a cornerstone of ADC characterization. Mass spectrometry (MS) has emerged as the principal analytical tool for this purpose, offering unparalleled detail at the molecular level. This guide provides an objective comparison of MS-based methodologies with other key analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in navigating this complex analytical landscape.
Mass Spectrometry: The Gold Standard for Conjugation Site Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides direct evidence of conjugation sites by measuring the mass of the antibody's peptide fragments. The "bottom-up" peptide mapping approach is considered the gold standard.[1][2]
-
Peptide Mapping (Bottom-Up Proteomics): This technique involves the enzymatic digestion of the ADC into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). By comparing the peptide maps of the conjugated and unconjugated antibody, researchers can identify peptides with a mass shift corresponding to the drug-linker, thereby pinpointing the exact lysine (B10760008) or cysteine residue of conjugation.[1][3][4][5] The hydrophobic nature of the drug-linker can present challenges, sometimes requiring optimization of digestion protocols to ensure recovery of the conjugated peptides.[3][6]
-
Middle-Down and Top-Down MS: These approaches analyze larger subunits or even the intact ADC.[7][8][9] Middle-down analysis, often involving enzymes like IdeS to cleave the antibody into F(ab')2 and Fc fragments, can provide information on drug load distribution and help localize the conjugation to specific domains.[10][11] Top-down analysis of the intact ADC is challenging due to the molecule's size and heterogeneity but can offer insights into the overall drug-to-antibody ratio (DAR) and major isoforms.[7]
Orthogonal Techniques for ADC Characterization
While MS provides the most detailed site-specific information, a multi-faceted analytical approach using orthogonal methods is crucial for comprehensive ADC characterization. These techniques provide complementary information on properties affected by conjugation, such as hydrophobicity and charge heterogeneity.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the drug-to-antibody ratio (DAR) and assessing the drug-load distribution.[12][13][14] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13] HIC is typically performed under non-denaturing conditions, preserving the ADC's native structure.[12][14][15] However, HIC is generally not directly compatible with MS due to the high concentrations of nonvolatile salts used in the mobile phase.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on hydrophobicity. It is often used to analyze the light and heavy chains of the ADC after reduction, providing information on the distribution of the drug load between the chains.[16][17]
-
Capillary Isoelectric Focusing (cIEF): This technique separates ADC species based on their isoelectric point (pI), providing a detailed profile of charge heterogeneity.[18][19][20][21] Conjugation of a drug-linker to charged residues like lysine can alter the pI of the antibody, making cIEF a useful tool for monitoring conjugation consistency.
Performance Comparison of Validation Techniques
The choice of analytical technique depends on the specific information required. Mass spectrometry is indispensable for direct site identification, while chromatographic and electrophoretic methods provide crucial data on the overall characteristics and heterogeneity of the ADC population.
| Feature | Mass Spectrometry (Peptide Mapping) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Capillary Isoelectric Focusing (cIEF) |
| Primary Information | Precise conjugation site identification, sequence confirmation.[5][22] | Drug-to-Antibody Ratio (DAR), drug load distribution, heterogeneity assessment.[13][14] | Drug load distribution on light and heavy chains (post-reduction).[16][17] | Charge heterogeneity, isoform distribution.[18][19] |
| Resolution | High (at the peptide/amino acid level). | High (separates integer DAR species).[23] | Moderate to High. | Very High.[18] |
| MS Compatibility | Direct (LC-MS/MS is the core of the technique). | Generally incompatible due to non-volatile salts.[13] Novel native RPLC methods are emerging as an MS-compatible alternative.[24][25][26] | Compatible. | Can be coupled with MS, but can be complex.[27] |
| Sample State | Denatured, digested. | Native.[12][15] | Denatured. | Native or denatured. |
| Key Advantage | Unambiguous identification of conjugation sites.[3] | Robust method for quantifying drug load distribution.[14] | Established method for subunit analysis. | High sensitivity to changes in charge.[18] |
| Limitation | Can be complex, potential for incomplete digestion or poor recovery of hydrophobic peptides.[6] | Does not provide site-specific information.[13] | Provides indirect information about conjugation sites. | Indirectly assesses conjugation through charge changes. |
Experimental Protocols
Detailed and robust protocols are essential for reproducible and accurate results. Below are representative protocols for ADC analysis.
Mass Spectrometry: Peptide Mapping Protocol for Conjugation Site Identification
This protocol outlines a standard workflow for preparing an ADC sample for LC-MS/MS analysis to identify drug conjugation sites.[1][5][28]
-
Denaturation, Reduction, and Alkylation:
-
To approximately 100 µg of the ADC, add a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a Tris-HCl buffer) to a final volume.[1][5]
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM to reduce disulfide bonds. Incubate at 60°C for 30 minutes.[1]
-
Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 10-20 mM to alkylate the free cysteine residues. Incubate in the dark at room temperature for 1 hour.[1]
-
-
Buffer Exchange:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.
-
-
Enzymatic Digestion:
-
Add a protease, typically sequencing-grade trypsin, at an enzyme-to-substrate ratio of 1:25 to 1:50 (w/w).[1]
-
Incubate at 37°C for 4 to 16 hours.[1] To improve the solubility of hydrophobic drug-loaded peptides, organic solvents like isopropanol (B130326) (up to 40%) can be added after digestion.[5]
-
Stop the digestion by adding an acid, such as 1% trifluoroacetic acid (TFA) or formic acid.[29]
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reverse-phase LC column (e.g., C18).
-
Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.[1]
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.[30]
-
-
Data Analysis:
-
Process the raw data using specialized software. Search the MS/MS spectra against the antibody's amino acid sequence, specifying the mass of the drug-linker as a variable modification on potential conjugation residues (e.g., lysine or cysteine).[28][31]
-
Manually validate the identification of drug-conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.[22]
-
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis
This protocol describes a generic method for analyzing the drug load distribution of an ADC.[12][15]
-
System and Column:
-
Use an HPLC or UPLC system with a UV detector.
-
Equip the system with a HIC column (e.g., Butyl or Phenyl phase).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[13]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[32] Isopropanol can be added to both mobile phases to improve resolution in some cases.[23]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A and run a linear gradient to 100% Mobile Phase B to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.[32]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
-
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate complex analytical processes and the interplay between different techniques.
Caption: Workflow for ADC conjugation site validation using peptide mapping LC-MS/MS.
Caption: Interrelationship of MS and orthogonal techniques for ADC characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Comprehensive Middle-Down Mass Spectrometry Characterization of an Antibody-Drug Conjugate by Combined Ion Activation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. molnar-institute.com [molnar-institute.com]
- 18. Capillary Isoelectric Focusing (cIEF) - Creative Proteomics [creative-proteomics.com]
- 19. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 21. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. agilent.com [agilent.com]
- 29. agilent.com [agilent.com]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Triazole Linkages from Click Chemistry
For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical to the success of their molecular constructs. The advent of "click chemistry" has provided a powerful toolkit for creating robust and reliable linkages. Among these, the 1,2,3-triazole, forged through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is celebrated for its exceptional stability. This guide offers an objective comparison of triazole linkage stability, supported by experimental data, and provides detailed protocols for its assessment.
The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, making it an excellent linker in various applications.[1] Its inherent stability is a primary advantage of using click chemistry for bioconjugation. The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][2]
Comparative Stability of Triazole Linkages
While extensive, direct quantitative comparisons of the stability of triazole linkages from different click chemistry methods under identical stress conditions are not abundant in the literature, a strong consensus has emerged from numerous studies. The 1,2,3-triazoles formed via CuAAC and SPAAC are exceptionally stable. In contrast, linkages from some photo-click chemistry reactions, such as triazolines, may exhibit lower stability and can be thermally reversible.[1]
The primary trade-off between CuAAC and SPAAC lies in reaction kinetics versus biocompatibility. CuAAC is typically much faster, whereas SPAAC is preferred for applications in living systems due to the absence of a toxic copper catalyst.[3]
Quantitative Data Presentation
The most significant application demonstrating the stability of the triazole linkage is its use as a bioisostere for the amide bond in peptides to enhance their metabolic stability. The amide bond is susceptible to enzymatic degradation by proteases, leading to a short in vivo half-life for many peptide-based drugs.[4][5] Replacing a labile amide bond with a 1,2,3-triazole has been shown to significantly increase the stability and circulation time of these molecules.
Below is a summary of quantitative data from studies comparing the stability of peptides containing a triazole linkage versus a natural amide bond in a biological matrix.
| Peptide/Molecule | Linkage Type | Stability Matrix | Half-life (t½) | Key Finding | Reference |
| Angiotensin II Analog (P2) | 1,4-disubstituted 1,2,3-triazole | Blood Plasma | 4.0 h | The triazole analog exhibited a 100% increase in plasma half-life compared to the parent peptide (t½ = 2.1 h). | [4] |
| Neurotensin Analog (NT6) | 1,4-disubstituted 1,2,3-triazole | Blood Serum | 64.9 min | The triazole-modified peptide showed improved in vitro stability compared to the unmodified reference compound (t½ = 39.4 min). | [4] |
| Somatostatin-14 Analog (XG1) | 1,4-disubstituted 1,2,3-triazole | In vivo (mice) | 17% intact at 5 min p.i. | The triazole-containing peptide showed significantly improved in vivo stability compared to the parent peptide (6% intact at 5 min p.i.). | [6] |
p.i. = post-injection
Experimental Protocols
To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard methodology.[1] This involves subjecting the molecule to various stress conditions and analyzing for degradation over time.
General Protocol for a Forced Degradation Study:
-
Sample Preparation:
-
Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or a compatible organic solvent). A typical starting concentration is 1 mg/mL, depending on the analytical method's sensitivity.[1]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]
-
-
Time Points:
-
Analytical Method:
-
Analyze the samples using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1]
-
HPLC-MS/MS Setup:
-
Column: A C18 reverse-phase column is typically used.[1]
-
Mobile Phase: A common choice is a gradient of water and acetonitrile (B52724) containing 0.1% formic acid for good separation and ionization.[1]
-
Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV and mass spectrometry detectors.[1]
-
-
-
Data Analysis:
Mandatory Visualizations
Caption: The CuAAC click chemistry reaction forming a stable 1,4-disubstituted 1,2,3-triazole.
Caption: A typical experimental workflow for assessing the stability of a chemical linkage.
Caption: Comparison of an amide bond with its stable bioisostere, the 1,2,3-triazole linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability | MDPI [mdpi.com]
A Researcher's Guide to Functional Assays for Validating Bioconjugate Activity
For researchers, scientists, and drug development professionals, the synthesis of a bioconjugate is a significant milestone. However, the true measure of success lies in its functional activity. This guide provides a comprehensive comparison of key functional assays used to validate the biological performance of various bioconjugates, with a focus on antibody-drug conjugates (ADCs), antibody-oligonucleotide conjugates (AOCs), and peptide-drug conjugates (PDCs).
This guide offers a comparative overview of essential functional assays, complete with experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the selection and implementation of the most appropriate validation strategies.
Cytotoxicity Assays: Quantifying the Killing Power
Cytotoxicity assays are fundamental for bioconjugates with a cytotoxic payload, such as ADCs and some PDCs. These assays measure the ability of the conjugate to kill target cells. The choice of assay can influence the interpretation of results, as they measure different aspects of cell death and viability.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Typical IC50 Range for T-DM1 (HER2+ Cells) |
| MTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established. | Requires a solubilization step for the formazan (B1609692) product, which can introduce variability. | 0.01 - 1.2 µg/mL[1][2] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble. | Simpler and faster than MTT as it does not require a solubilization step. | Can be less sensitive than other assays. | Not widely reported for T-DM1, but expected to be in a similar range to MTT. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells. | High sensitivity, broad linear range, and suitable for high-throughput screening. | More expensive than colorimetric assays. | Generally shows higher sensitivity, with IC50 values often lower than MTT. |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Measures cell death (necrosis) directly. | Less sensitive for early apoptotic events; LDH in serum can interfere. | Not a primary assay for ADC potency; measures membrane integrity loss. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of an ADC using the MTT assay.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive ADCs)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Bioconjugate (e.g., ADC) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bioconjugate and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%).
Internalization Assays: Tracking the Entry into the Cell
For many bioconjugates, particularly ADCs and AOCs, internalization into the target cell is a prerequisite for efficacy. Internalization assays are crucial to confirm that the bioconjugate is taken up by the cell after binding to its surface target.
Comparison of Internalization Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Quantifies the fluorescence of a labeled bioconjugate inside the cell. Surface-bound fluorescence can be quenched or stripped to differentiate from internalized conjugate. | High-throughput, provides quantitative data on a per-cell basis. | Indirectly measures internalization; quenching efficiency can vary. |
| Confocal Microscopy | Visualizes the localization of a fluorescently labeled bioconjugate within the cell, often co-localized with endosomal or lysosomal markers. | Provides direct visual evidence of internalization and subcellular localization. | Lower throughput, more qualitative, and image analysis can be complex. |
Experimental Protocol: Antibody Internalization Assay by Flow Cytometry
This protocol describes a method to quantify antibody internalization using a pH-sensitive dye or a quenching antibody.
Materials:
-
Target cells
-
Fluorescently labeled antibody or ADC
-
Quenching antibody (if not using a pH-sensitive dye)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
Antibody Binding: Incubate the cells with the fluorescently labeled bioconjugate on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induction of Internalization: Wash the cells to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice.
-
Quenching (if applicable): For non-pH sensitive dyes, add a quenching antibody to the samples and incubate on ice to quench the fluorescence of the remaining surface-bound bioconjugate.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time (or the fluorescence remaining after quenching) corresponds to the amount of internalized bioconjugate.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound fluorescence at time zero.
Binding Affinity Assays: Measuring the Strength of Interaction
The initial and critical step in the mechanism of action of most bioconjugates is binding to their target. Binding affinity assays quantify the strength of this interaction.
Comparison of Binding Affinity Assay Platforms
| Platform | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte flows over the immobilized ligand. | Provides real-time kinetic data (association and dissociation rates), high sensitivity. | Requires specialized equipment, potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. | Higher throughput than SPR, less susceptible to clogging with crude samples. | Generally lower sensitivity than SPR, may not be suitable for small molecule interactions. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immobilized antigen or antibody is used to capture the bioconjugate, and a labeled secondary antibody is used for detection. | Widely available, relatively inexpensive. | Endpoint assay, does not provide kinetic data, and can be less accurate for affinity determination. |
Specialized Assays for Diverse Bioconjugates
Beyond the core assays, specific types of bioconjugates require tailored functional validation methods.
Bystander Killing Assay for ADCs
The bystander effect is the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. This is a crucial property for ADCs in treating heterogeneous tumors.
Experimental Protocol: Co-culture Bystander Killing Assay
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells (stably expressing a fluorescent protein like GFP for identification)
-
ADC and control antibody
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Co-culture: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.
-
Incubation: Incubate the plate for 72-120 hours.
-
Viability Assessment: Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or high-content imaging.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Gene Silencing Assay for Antibody-Oligonucleotide Conjugates (AOCs)
For AOCs carrying siRNA or antisense oligonucleotides, the primary function is to silence the expression of a target gene.
Experimental Protocol: In Vitro Gene Silencing Assay
Materials:
-
Target cells expressing the surface antigen and the target gene
-
AOC and control conjugates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting
-
Cell culture plates
Procedure:
-
Cell Treatment: Seed target cells and treat them with the AOC at various concentrations.
-
Incubation: Incubate for 24-72 hours to allow for internalization and gene silencing.
-
RNA or Protein Extraction: Harvest the cells and extract either total RNA or total protein.
-
Quantification of Gene or Protein Expression:
-
qRT-PCR: Analyze the expression level of the target mRNA relative to a housekeeping gene.
-
Western Blot: Analyze the expression level of the target protein relative to a loading control.
-
-
Data Analysis: Calculate the percentage of gene or protein knockdown compared to untreated or control-treated cells.
Visualizing the Mechanisms: Pathways and Workflows
Understanding the biological context and experimental design is facilitated by visual diagrams.
Caption: Mechanism of action of a HER2-targeting ADC.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: KRAS gene silencing by an antibody-siRNA conjugate.
By carefully selecting and executing the appropriate functional assays, researchers can gain a comprehensive understanding of their bioconjugate's activity, paving the way for successful preclinical and clinical development.
References
A Researcher's Guide to Aliphatic Linkers in PROTAC Design: The Impact of Length on Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
While significant effort is often focused on the design of the two binding ligands, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation potency and efficacy.[1][3][4][5] This guide provides a comparative analysis of how varying the length of simple aliphatic linkers impacts PROTAC performance, supported by experimental data and detailed protocols.
The "Goldilocks" Principle: Optimizing Linker Length
The length of the aliphatic linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair.[2][6] This optimization follows a "Goldilocks" principle, where the linker must be just the right length for effective degradation.
-
Too Short: If the linker is too short, steric hindrance can prevent the simultaneous binding of the target protein and the E3 ligase, leading to the failure of ternary complex formation.[1]
-
Too Long: Conversely, a linker that is excessively long may not effectively bring the two proteins into the close proximity required for the efficient transfer of ubiquitin from the E3 ligase to the target protein.[1]
The optimal linker length facilitates a productive ternary complex geometry, promoting cooperativity and maximizing the rate of ubiquitination.
Quantitative Analysis: Linker Length vs. Degradation Efficacy
Systematic variation of linker length is a cornerstone of structure-activity relationship (SAR) studies in PROTAC development. The following table summarizes data from a study on estrogen receptor-alpha (ERα) targeting PROTACs, which clearly demonstrates the impact of varying the number of atoms in a flexible aliphatic linker on degradation potency (DC50) and efficacy (Dmax).
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 1 | 8 | > 10 | ~20 |
| PROTAC 2 | 12 | 1.9 | ~75 |
| PROTAC 3 | 16 | 0.9 | ~90 |
| PROTAC 4 | 20 | 3.1 | ~60 |
| PROTAC 5 | 24 | > 10 | ~35 |
Data is representative, adapted from findings on ERα degraders where a 16-atom linker was found to be optimal.[7][8][9]
As the data illustrates, a 16-atom linker provided the best combination of potency (lowest DC50) and maximal degradation (highest Dmax). Both shorter and longer linkers resulted in a significant loss of degradation activity.
Visualizing the Process
To better understand the PROTAC mechanism and the typical workflow for its evaluation, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation cycle.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uky.edu [scholars.uky.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of t-Boc-Aminooxy-pentane-azide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of t-Boc-Aminooxy-pentane-azide. Adherence to these procedures is critical to mitigate risks associated with the handling of azide-containing compounds. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to understand the primary hazards associated with this compound. The key reactive moieties are the azide (B81097) group and the tert-Butyloxycarbonyl (Boc) protecting group.
-
Azide Group (-N₃): Organic azides are potentially explosive and can form highly sensitive and explosive heavy metal azides. Contact with metals such as lead, copper, mercury, silver, and zinc (often found in plumbing and laboratory equipment) must be strictly avoided.
-
Boc Group (-Boc): The Boc group can be cleaved under acidic conditions. While not as hazardous as the azide group, its decomposition can release isobutylene (B52900) and carbon dioxide.
Hazard Summary Table:
| Hazard Category | Description | Mitigation Measures |
| Explosive Hazard | Can form explosive heavy metal azides. Potentially explosive upon shock, friction, or heating. | Avoid all contact with metals. Use non-metal tools and containers. Do not heat waste. |
| Chemical Reactivity | The Boc group is sensitive to strong acids. | Segregate from acidic waste streams. |
| Health Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation. | Handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE)
All handling and disposal of this compound and its waste must be performed while wearing the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of neat this compound and contaminated materials.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent accidental formation of explosive compounds.
-
Solid Waste: Collect any solid this compound and contaminated materials (e.g., weigh boats, gloves, pipette tips) in a dedicated, clearly labeled, non-metal hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is recommended.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
Step 2: Waste Container Labeling
Properly label the hazardous waste container immediately upon adding the first piece of waste.
-
Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard warnings: "Explosive Hazard," "Azide Compound," "Do Not Mix with Metals or Acids."
-
The accumulation start date.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container in a designated SAA at or near the point of generation. This area must be under the control of laboratory personnel.
Step 4: Request for Disposal
Monitor the amount of waste in the container. Once the container is full, or if it has been accumulating for a period defined by your institutional policy (typically not exceeding one year), arrange for its collection by your institution's EHS department.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Hazard mitigation for functional groups.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and hazardous waste disposal protocols. Chemical waste generators must comply with all local, regional, and national regulations.[1][2][3]
References
Personal protective equipment for handling t-Boc-Aminooxy-pentane-azide
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-pentane-azide. Organic azides are energetic compounds that require careful handling to mitigate risks of explosion and toxicity.[1][2][3] Adherence to these protocols is critical for ensuring laboratory safety.
Hazard Identification and Risk Assessment
This compound is an organic azide (B81097) that should be treated as a potentially explosive and toxic substance.[1][3] The primary hazards include:
-
Explosive Decomposition: Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[1]
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. The azide ion has a toxicity comparable to the cyanide ion.[1][4]
-
Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[2][3]
-
Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, brass) can form highly shock-sensitive and explosive metal azides.[2][5]
-
Reaction with Halogenated Solvents: Use of chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) can result in the formation of extremely unstable di- and tri-azidomethane.[1][2]
A thorough risk assessment should be conducted before any experiment involving this compound.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.[6]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times. A full-face shield must be worn over the goggles, especially when handling the neat compound or during reactions.[7] |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. For handling azides of high toxicity, silver shield gloves under nitrile gloves are recommended.[8] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or explosion, a chemical-resistant apron and blast shield should be used.[3][9] |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9] |
| Footwear | Closed-Toe Shoes | Fully enclosed, chemical-resistant shoes are mandatory.[6] |
Safe Handling and Operational Plan
Engineering Controls:
-
Fume Hood: Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Blast Shield: Use a blast shield, especially for reactions involving heating or when working with larger quantities.[3][10]
-
Designated Area: Designate a specific area within the fume hood for working with azides and clearly label it.[3]
Procedural Guidance:
-
Work Scale: Always work on the smallest possible scale. Do not scale up reactions without a thorough safety review and approval.[4][7]
-
Avoid Metal Contact: Use plastic or ceramic spatulas for weighing and transferring the compound. Never use metal spatulas.[2][9]
-
Glassware: Avoid using glassware with ground glass joints, as friction can lead to explosive decomposition.[3][9] If necessary, ensure joints are well-lubricated.
-
Temperature Control: Store the compound at a low temperature and in the dark, as all organic azides can decompose with the introduction of external energy.[1][5] Reactions should be conducted at the lowest feasible temperature.
-
Avoid Acidic Conditions: Prevent contact with acids to avoid the formation of hydrazoic acid.[2]
-
Work Practice: Never work alone when handling energetic materials.[10]
Storage Plan
-
Storage Conditions: Store this compound below room temperature, away from light, heat, and sources of shock or friction.[3][4]
-
Incompatible Materials: Store separately from acids, heavy metals, and halogenated solvents.[2][3][5]
-
Labeling: All containers must be clearly labeled with the compound name and appropriate hazard warnings.[1]
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, excess reagents) must be collected in a dedicated and clearly labeled hazardous waste container.[5][9]
-
Quenching: Before disposal, any unreacted azide should be chemically quenched to a more stable derivative, such as an amine.[2] This should be done as part of the experimental work-up in the fume hood.
-
Aqueous Waste: Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8][11]
-
Container Labeling: The waste container must be labeled as "Azide Waste" and list all chemical constituents.[11]
-
EHS Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]
Experimental Protocol: Safe Handling of this compound in a Click Chemistry Reaction
This protocol outlines the steps for safely using this compound in a typical copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up the reaction in a clean, dry flask within a chemical fume hood behind a blast shield.
-
Use a magnetic stirrer with a smooth, plastic-coated stir bar.
-
-
Reagent Handling:
-
Weigh the required amount of this compound using a plastic or ceramic spatula on weighing paper.
-
Dissolve the azide in a non-halogenated solvent (e.g., THF, DMF).
-
Add the other reaction components (alkyne, copper catalyst, and ligand) to the reaction flask.
-
-
Reaction:
-
Slowly add the dissolved this compound to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to a safe temperature.
-
Quench any residual azide by adding a reducing agent (e.g., triphenylphosphine) and stirring until the azide is consumed (can be monitored by TLC or IR spectroscopy).
-
Proceed with the standard aqueous work-up and extraction procedures.
-
-
Purification:
-
Cleaning:
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. youtube.com [youtube.com]
- 11. uvic.ca [uvic.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





